Gallin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4,5,6-tetrahydroxy-9H-xanthen-9-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,15,21-24H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKISBDHRUPZLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)O)OC4=C2C=CC(=C4O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203211 | |
| Record name | Gallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54750-05-9 | |
| Record name | Gallin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Glucogallin: Natural Sources, Quantification, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of β-glucogallin, a naturally occurring phenolic compound with significant therapeutic potential. The document details its primary plant sources, presents available quantitative data, outlines experimental protocols for its isolation and analysis, and illustrates its known biological signaling pathways.
Natural Sources of β-Glucothis compound
β-glucothis compound (1-O-galloyl-β-D-glucose) is a key intermediate in the biosynthesis of hydrolysable tannins and is found in a variety of plant species. Its presence is particularly notable in the fruits, leaves, and bark of several commercially and medicinally important plants.
Principal Plant Sources
Key botanical sources of β-glucothis compound include:
-
Amla (Emblica officinalis): The fruit of the Indian gooseberry is a rich source of β-glucothis compound, which is considered one of its major bioactive components.[1]
-
Oak (Quercus species): Various species of oak, including North American white oak (Quercus alba) and European red oak (Quercus robur), contain β-glucothis compound, primarily in the bark and acorns, where it serves as a precursor to complex tannins.[2]
-
Pomegranate (Punica granatum): This fruit contains β-glucothis compound, although it is often studied in the context of its more complex derivatives like punicalagin.
-
Strawberry (Fragaria x ananassa) and Raspberry (Rubus idaeus): In these berries, β-glucothis compound is a precursor to ellagic acid and ellagitannins.[3][4][5] Green, immature fruits have been identified as having higher concentrations of gallic acid, β-glucothis compound, and ellagic acid.
-
Mango (Mangifera indica): The pulp and peel of mangoes contain β-glucothis compound among other polyphenolic compounds.
Quantitative Analysis of β-Glucothis compound in Plant Tissues
The concentration of β-glucothis compound can vary significantly depending on the plant species, the specific tissue, the developmental stage, and the extraction method used. The following tables summarize the available quantitative data.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | β-Glucothis compound Concentration | Reference |
| Emblica officinalis | Fruit | Methanol | HPLC | 1.46% of extract | |
| Fragaria x ananassa (Strawberry) | Green, immature fruit | Methanol | LC-MS | Identified as a main source, but specific concentration not provided | |
| Rubus idaeus (Raspberry) | Green, immature fruit | Methanol | LC-MS | Identified as a source, but specific concentration not provided | |
| Mangifera indica (Mango) | Fruit | Not specified | UHPLC/MS | Detected, but not quantified |
Experimental Protocols
This section details methodologies for the extraction, isolation, and characterization of β-glucothis compound from plant sources.
Bioassay-Guided Isolation of β-Glucothis compound from Emblica officinalis Fruit
This protocol is adapted from the successful isolation of β-glucothis compound as a potent aldose reductase inhibitor.
3.1.1. Extraction and Initial Fractionation
-
Aqueous Extraction: Begin with a lyophilized aqueous extract of E. officinalis fruit.
-
Solvent Partitioning: Further extract the aqueous extract with a 9:1 acetone:water solution to enrich the phenolic compounds.
-
Column Chromatography: Subject the acetone-water extract to flash chromatography on a Sephadex® LH-20 column. Elute sequentially with absolute ethanol, a 1:1 mixture of ethanol and methanol, and finally methanol. Collect fractions and monitor for biological activity (e.g., aldose reductase inhibition).
3.1.2. HPLC Purification
-
Column: Utilize a C18 reversed-phase semi-preparative HPLC column (e.g., Phenomenex Luna, 5 µm, 100 Å, 10 x 250 mm).
-
Mobile Phase: Employ a linear gradient of acetonitrile in water.
-
Detection: Monitor the elution profile at 280 nm.
-
Fraction Collection: Pool the fractions corresponding to the active peak and evaporate to dryness.
3.1.3. Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified fraction on an analytical C18 column with a water:acetonitrile gradient to confirm purity.
-
Mass Spectrometry (MS): Perform LC-MS analysis to determine the accurate mass of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., acetone-d₆ with a drop of D₂O for ¹H, and DMSO-d₆ for ¹³C).
-
The characteristic chemical shifts will confirm the structure of β-glucothis compound.
-
General Protocol for Extraction of Glucothis compound from Strawberry Fruit
This method is suitable for the analysis of glucothis compound and other secondary metabolites in soft fruits.
-
Sample Preparation: Grind individual tissue samples (e.g., green, immature strawberry fruit) using a mortar and pestle under liquid nitrogen.
-
Extraction: Extract the ground tissue with methanol.
-
Concentration: Evaporate the methanol extract to dryness in a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried extract in water.
-
Clarification: Vortex the reconstituted sample for 1 minute, sonicate for 10 minutes, and centrifuge at 16,000 x g for 10 minutes.
-
Analysis: Use the clear supernatant for LC-MS analysis.
Biological Signaling Pathways
β-glucothis compound has been shown to modulate key signaling pathways involved in inflammation and diabetic complications.
Inhibition of Aldose Reductase Pathway
β-glucothis compound is a known inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.
Inhibition of the Aldose Reductase Pathway by β-glucothis compound.
Modulation of NF-κB and NLRP3 Inflammasome Signaling
Recent studies have demonstrated that β-glucothis compound can attenuate inflammatory responses by inhibiting the NF-κB and NLRP3 inflammasome pathways.
Modulation of NF-κB and NLRP3 Inflammasome Pathways by β-glucothis compound.
Conclusion
β-glucothis compound is a promising natural product with well-defined roles in key biological pathways related to inflammation and metabolic disorders. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further quantitative studies across a broader range of plant sources and tissues are warranted to fully understand its distribution and optimize its extraction for various applications.
References
- 1. Glucothis compound Attenuates RAW 264.7 Cells from Arsenic Trioxide Induced Toxicity via the NF-ҡB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formation of β-glucothis compound, the precursor of ellagic acid in strawberry and raspberry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of β-glucothis compound, the precursor of ellagic acid in strawberry and raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Gallotannins from Glucogallin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of gallotannins, a significant class of hydrolyzable tannins, with a focus on the enzymatic conversion of the precursor molecule, β-glucogallin. Gallotannins are of considerable interest to the pharmaceutical industry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding their biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.
Introduction to Gallotannin Biosynthesis
Gallotannins are complex plant secondary metabolites characterized by a central glucose core esterified with multiple galloyl residues. The biosynthesis of these intricate molecules originates from a simple precursor, β-glucothis compound (1-O-galloyl-β-D-glucose), which is formed from gallic acid and UDP-glucose.[1] The subsequent elongation of the galloyl chain is a stepwise process catalyzed by a series of specific β-glucothis compound-dependent galloyltransferases.[2][3] This guide will elucidate the core pathway leading to the formation of pentagalloylglucose, the precursor to more complex gallotannins, and will provide detailed experimental methodologies for studying this pathway.
The Core Biosynthetic Pathway
The biosynthesis of gallotannins from β-glucothis compound can be broadly divided into two key stages:
-
Initiation: The formation of the starter molecule, β-glucothis compound.
-
Elongation: The sequential addition of galloyl moieties to the glucose core.
The central role of β-glucothis compound is twofold: it acts as the initial acceptor molecule and subsequently as the primary acyl donor for the galloylation reactions.[2]
Initiation: Formation of β-Glucothis compound
The biosynthesis commences with the esterification of gallic acid with UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose:gallate glucosyltransferase (UGGT) .[4] This enzyme belongs to the family of glycosyltransferases and is responsible for the formation of the first key intermediate, β-glucothis compound.
Elongation: Stepwise Galloylation to Pentagalloylglucose
Once β-glucothis compound is formed, a series of β-glucothis compound-dependent galloyltransferases catalyze the sequential transfer of galloyl groups from donor β-glucothis compound molecules to the acceptor galloylglucose esters. This process is highly specific, with each enzyme catalyzing the galloylation of a particular position on the glucose core. The generally accepted pathway to 1,2,3,4,6-penta-O-galloyl-β-D-glucose is as follows:
-
β-glucothis compound O-galloyltransferase catalyzes the transfer of a galloyl group from one molecule of β-glucothis compound to another, forming 1,6-di-O-galloyl-β-D-glucose .
-
Subsequent galloyltransferases continue to add galloyl moieties in a specific order, leading to the formation of tri-, tetra-, and finally pentagalloylglucose . The enzyme β-glucothis compound:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase is responsible for the final step in the synthesis of pentagalloylglucose.
The following diagram illustrates the core biosynthetic pathway from gallic acid to pentagalloylglucose.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Enzymatic Synthesis of 1,6-Digalloylglucose from β-Glucothis compound by β-Glucothis compound: β-Glucothis compound 6-O-Galloyltransferase from Oak Leaves | Semantic Scholar [semanticscholar.org]
- 4. EC 2.4.1.136 [iubmb.qmul.ac.uk]
An In-depth Technical Guide to 1-O-galloyl-β-D-glucose: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-galloyl-β-D-glucose, a simple gallotannin, stands as a pivotal molecule at the intersection of traditional medicine and modern pharmacology. Initially identified as a key precursor in the biosynthesis of complex tannins, this natural compound has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted therapeutic potential of 1-O-galloyl-β-D-glucose. We delve into its anti-inflammatory, antioxidant, and anti-diabetic properties, detailing the underlying molecular mechanisms and signaling pathways. This guide synthesizes quantitative data from numerous studies, presents detailed experimental protocols for its isolation and analysis, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and spur further research and development.
Introduction
1-O-galloyl-β-D-glucose, also known as β-glucogallin, is a naturally occurring phenolic compound found in a variety of plants, including the medicinal gooseberry (Emblica officinalis), oaks (Quercus species), and peonies (Paeonia species)[1][2]. Historically, its significance was primarily recognized in the context of plant biochemistry as the foundational molecule for the biosynthesis of hydrolyzable tannins[3]. The esterification of gallic acid and β-D-glucose marks the initial step in the intricate pathway leading to the formation of more complex gallotannins, such as the well-studied penta-O-galloyl-β-D-glucose (PGG)[3][4].
While its role as a biosynthetic precursor is well-established, recent scientific inquiry has unveiled the intrinsic pharmacological activities of 1-O-galloyl-β-D-glucose itself. This has shifted its status from a mere intermediate to a molecule of significant therapeutic interest. Researchers have begun to explore its potential in mitigating a range of pathological conditions, driven by its notable anti-inflammatory, antioxidant, and anti-diabetic effects. This guide aims to provide a detailed technical overview of the current state of knowledge on 1-O-galloyl-β-D-glucose, catering to the needs of researchers and professionals in the field of drug discovery and development.
Discovery and History
The first synthesis of 1-O-galloyl-β-D-glucose was achieved by Emil Fischer in 1918, marking an early milestone in the study of gallotannins. However, its natural occurrence and role in plant biochemistry were elucidated much later. Through the pioneering work of Georg G. Gross and his collaborators in the 1990s, the biosynthetic pathways of galloylglucoses and gallotannins were extensively mapped out. Their research established that the formation of β-glucothis compound from UDP-glucose and gallic acid is the committed step in the biosynthesis of this class of plant secondary metabolites.
For many years, the scientific focus remained on the more complex derivatives of 1-O-galloyl-β-D-glucose, such as PGG, which were more readily available from commercial tannic acid preparations. However, with advancements in isolation and synthetic techniques, pure 1-O-galloyl-β-D-glucose has become more accessible for pharmacological investigation, leading to a resurgence of interest in its specific biological activities.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₁₀ | |
| Molecular Weight | 332.26 g/mol | |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar organic solvents |
Biological Activities and Therapeutic Potential
1-O-galloyl-β-D-glucose exhibits a range of biological activities that underscore its therapeutic potential. The primary areas of investigation include its anti-diabetic, anti-inflammatory, and antioxidant effects.
Anti-Diabetic Activity: Aldose Reductase Inhibition
One of the most well-documented activities of 1-O-galloyl-β-D-glucose is its ability to inhibit aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, the accumulation of which is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy.
Quantitative Data on Aldose Reductase Inhibition
| Compound | Enzyme Source | Substrate | IC₅₀ (µM) | Reference |
| 1-O-galloyl-β-D-glucose | Human Aldose Reductase (AKR1B1) | Glucose | 17 | |
| 1-O-galloyl-β-D-glucose | Human Aldose Reductase (AKR1B1) | Glyceraldehyde | 58 |
Studies have shown that 1-O-galloyl-β-D-glucose is a potent and selective inhibitor of human aldose reductase (AKR1B1). In an ex-vivo organ culture model of lenses from transgenic mice overexpressing human ALR2, 30 µM of β-glucothis compound effectively inhibited sorbitol accumulation by 73% under hyperglycemic conditions.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. While much of the research on the anti-inflammatory effects of gallotannins has focused on penta-O-galloyl-β-D-glucose (PGG), the foundational role of 1-O-galloyl-β-D-glucose suggests its own intrinsic activity. PGG has been shown to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data on Anti-inflammatory Activity of a Related Gallotannin (PGG)
| Compound | Target | Cell Line | IC₅₀ (µg/mL) | Reference |
| Penta-O-galloyl-β-D-glucose (PGG) | iNOS (NO production) | RAW 264.7 | ~18 | |
| Penta-O-galloyl-β-D-glucose (PGG) | COX-2 (PGE₂ production) | RAW 264.7 | ~8 |
These findings with PGG suggest that 1-O-galloyl-β-D-glucose likely contributes to the overall anti-inflammatory profile of plant extracts rich in these compounds and warrants further direct investigation. The primary mechanism of this anti-inflammatory action is believed to be through the inhibition of the NF-κB and MAPK signaling pathways.
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-established, and 1-O-galloyl-β-D-glucose is no exception. Its structure, featuring a galloyl moiety with three hydroxyl groups, endows it with potent radical scavenging capabilities. The antioxidant activity is a key contributor to its other biological effects, as oxidative stress is a common underlying factor in inflammation and diabetic complications.
Quantitative Data on Antioxidant Activity
While specific IC₅₀ values for 1-O-galloyl-β-D-glucose in standard antioxidant assays like DPPH and FRAP are not extensively reported in readily available literature, the activity of gallic acid and related gallotannins provides a strong indication of its potential.
Molecular Mechanisms and Signaling Pathways
The therapeutic effects of 1-O-galloyl-β-D-glucose and its derivatives are mediated through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Studies on PGG have demonstrated its ability to inhibit NF-κB activation by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. PGG has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.
Activation of the ERK/Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). PGG has been shown to activate the ERK/Nrf2/HO-1 pathway, leading to an enhanced antioxidant defense.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 1-O-galloyl-β-D-glucose and related compounds.
Isolation of 1-O-galloyl-β-D-glucose from Emblica officinalis
This protocol is adapted from the bioassay-guided isolation of β-glucothis compound.
-
Extraction:
-
Lyophilized aqueous extract of E. officinalis fruit is further extracted with a 9:1 (v/v) acetone:water solution.
-
The solvent is evaporated to yield a crude extract.
-
-
Chromatography:
-
The crude extract is subjected to Sephadex LH-20 flash chromatography.
-
The column is eluted with a suitable solvent system (e.g., a gradient of methanol in water).
-
Fractions are collected and monitored for activity against aldose reductase.
-
-
Purification:
-
Active fractions are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column.
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is used as the mobile phase.
-
The peak corresponding to 1-O-galloyl-β-D-glucose is collected.
-
-
Structure Elucidation:
-
The purified compound is identified and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).
-
Chemical Synthesis of 1-O-galloyl-β-D-glucose
A regioselective synthesis can be achieved with appropriate protecting group strategies.
-
Protection of Glucose:
-
Start with β-D-glucose peracetate.
-
Selectively deprotect the anomeric position to yield 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose.
-
-
Protection of Gallic Acid:
-
Protect the hydroxyl groups of gallic acid, for example, by benzylation to form tri-O-benzylgalloyl chloride.
-
-
Esterification:
-
Couple the protected glucose and gallic acid derivatives using a suitable coupling agent (e.g., DCC/DMAP) in an anhydrous solvent (e.g., dichloromethane).
-
-
Deprotection:
-
Remove the acetyl and benzyl protecting groups via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 1-O-galloyl-β-D-glucose.
-
-
Purification:
-
Purify the final product by column chromatography on silica gel.
-
Aldose Reductase Inhibition Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the desired concentration of 1-O-galloyl-β-D-glucose or vehicle control.
-
Enzyme Addition: Add purified human recombinant aldose reductase to the reaction mixture and pre-incubate.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., D-glucose or DL-glyceraldehyde).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial velocity of the reaction and determine the percentage of inhibition. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis, vary the substrate concentration at different fixed inhibitor concentrations to determine the inhibition type and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory effect by quantifying the inhibition of NO production.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of 1-O-galloyl-β-D-glucose for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC₅₀ value.
Conclusion and Future Directions
1-O-galloyl-β-D-glucose has emerged from the shadow of its more complex tannin relatives as a molecule with significant and diverse therapeutic potential. Its well-defined role as a potent aldose reductase inhibitor positions it as a promising candidate for the development of therapies targeting diabetic complications. Furthermore, its anticipated anti-inflammatory and antioxidant activities, inferred from studies on related compounds, suggest a broader applicability in a range of chronic diseases.
Future research should focus on several key areas. Firstly, a more thorough investigation into the specific quantitative antioxidant and anti-inflammatory activities of pure 1-O-galloyl-β-D-glucose is warranted to fully characterize its pharmacological profile. Secondly, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion, which are crucial for its development as a therapeutic agent. Finally, further exploration of its effects on various signaling pathways at the molecular level will provide a more complete picture of its mechanisms of action and may reveal novel therapeutic targets. The continued study of this fundamental gallotannin holds great promise for the discovery of new and effective treatments for a variety of human diseases.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Beta-glucothis compound reduces the expression of lipopolysaccharide-induced inflammatory markers by inhibition of aldose reductase in murine macrophages and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
Glucogallin: A Primary Metabolite at the Crossroads of Plant Defense and Human Health
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucogallin (β-D-glucothis compound) is a seemingly simple molecule—an ester of gallic acid and glucose—that holds a pivotal position as a primary metabolite in the plant kingdom. It serves as the foundational building block for a vast and complex class of secondary metabolites known as hydrolyzable tannins. This guide delves into the core functions of glucothis compound, exploring its biosynthesis, its central role in the intricate pathways of gallotannin synthesis, and its emerging pharmacological significance. Beyond its structural role in plants, glucothis compound exhibits a range of bioactivities, most notably as a potent aldose reductase inhibitor, positioning it as a molecule of interest for therapeutic development, particularly in the context of diabetic complications. This document provides a comprehensive overview of the current scientific understanding of glucothis compound, complete with detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.
Introduction
Glucothis compound, chemically known as 1-O-galloyl-β-D-glucose, is a phenolic glycoside found in a variety of plant species, including oaks (Quercus spp.) and Indian gooseberry (Phyllanthus emblica)[1]. While often categorized as a secondary metabolite due to its phenolic nature, its fundamental role as the precursor to hydrolyzable tannins firmly establishes it as a key primary metabolite in the biochemical pathways of these plants[2][3]. This guide will explore the multifaceted functions of glucothis compound, from its biosynthesis and subsequent elaboration into complex tannins to its interactions with key enzymes relevant to human disease.
Biosynthesis of Glucothis compound: The First Committed Step in Gallotannin Synthesis
The formation of glucothis compound is the initial and rate-limiting step in the biosynthesis of gallotannins. This reaction involves the esterification of gallic acid with UDP-glucose, a high-energy glucose donor.
Enzymatic Reaction:
The synthesis is catalyzed by the enzyme gallate 1-beta-glucosyltransferase (EC 2.4.1.136), also known as UDP-glucose:gallate glucosyltransferase[1][4].
-
Substrates: UDP-glucose and Gallic acid
-
Products: UDP and β-Glucothis compound
This enzymatic step is crucial as it activates the galloyl moiety, priming it for subsequent additions to form more complex gallotannins.
Caption: Biosynthesis of β-Glucothis compound.
Glucothis compound's Role as a Precursor in the Gallotannin Pathway
Following its synthesis, glucothis compound serves as both the initial scaffold and the primary galloyl donor for the elaboration of a diverse array of hydrolyzable tannins. This pathway involves a series of position-specific galloyltransferase enzymes that sequentially add galloyl groups to the glucose core.
The general progression of this pathway is as follows:
-
Formation of Digalloylglucose: Two molecules of β-glucothis compound react, with one acting as the galloyl donor and the other as the acceptor, to form 1,6-di-O-galloyl-β-D-glucose.
-
Formation of Trigalloylglucose: Further galloylation, again utilizing β-glucothis compound as the acyl donor, leads to the formation of 1,2,6-tri-O-galloyl-β-D-glucose.
-
Sequential Galloylation: This process continues in a stepwise manner, catalyzed by different galloyltransferases, to yield tetra- and ultimately pentagalloylglucose.
-
Formation of Complex Gallotannins: Pentagalloylglucose is the precursor to more complex gallotannins, where additional galloyl units are attached to the existing galloyl moieties to form meta-depside bonds.
Caption: Gallotannin Biosynthesis Pathway from β-Glucothis compound.
Pharmacological Functions of Glucothis compound
Beyond its role in plant biochemistry, glucothis compound has garnered significant attention for its potential therapeutic applications.
Inhibition of Aldose Reductase
A primary and well-documented function of glucothis compound is its ability to inhibit aldose reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.
Glucothis compound acts as a competitive inhibitor of aldose reductase, effectively reducing the conversion of glucose to sorbitol.
Caption: Inhibition of Aldose Reductase by β-Glucothis compound.
Antioxidant and Anti-inflammatory Activities
Glucothis compound exhibits significant free radical scavenging properties, contributing to its antioxidant effects. While the precise molecular mechanisms of its anti-inflammatory actions are still under investigation, preliminary evidence suggests that β-glucothis compound may inhibit the activation of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome. These pathways are central to the production of pro-inflammatory cytokines and are implicated in a wide range of chronic diseases. Further research is required to fully elucidate the specific interactions of glucothis compound within these signaling cascades.
Quantitative Data
The following tables summarize key quantitative data related to the function of glucothis compound.
Table 1: Inhibition of Aldose Reductase (AKR1B1) by β-Glucothis compound
| Substrate | Glucose Concentration | IC50 (µM) | Reference |
| Glyceraldehyde | Saturating | 58 ± 3 | |
| Glucose | 1 M (Saturating) | 17 ± 1 | |
| Glucose | 50 mM (Hyperglycemic) | 13 ± 1 |
Table 2: Efficacy of β-Glucothis compound in an Ex-Vivo Lens Organ Culture Model
| Treatment | Concentration | Sorbitol Accumulation Inhibition (%) | Reference |
| β-Glucothis compound | 30 µM | 73 | |
| Sorbinil (Control) | 10 µM | 97 |
Table 3: Kinetic Parameters of Gallate 1-beta-glucosyltransferase (UGT84A77)
| Substrate | Kcat/Km (s⁻¹·M⁻¹) | Reference |
| Gallic Acid (GA) | 34076.64 | |
| UDP-Glucose (UDPG) | 3844.87 |
Experimental Protocols
Extraction and Purification of β-Glucothis compound from Emblica officinalis
This protocol is adapted from Puppala et al. (2012).
-
Aqueous Extraction: Lyophilized fruit pericarp is extracted with water.
-
Solvent Partitioning: The aqueous extract is further extracted with a 9:1 acetone:water solution.
-
Flash Chromatography: The resulting extract is subjected to Sephadex® LH-20 flash chromatography.
-
Fraction Collection and Activity Screening: Fractions are collected and screened for aldose reductase inhibitory activity.
-
HPLC Purification: Active fractions are pooled and purified by reversed-phase semi-preparative HPLC using a C18 column with a linear gradient of acetonitrile in water.
Caption: Workflow for β-Glucothis compound Extraction and Purification.
Aldose Reductase Inhibition Assay
This protocol is based on the method of Hayman and Kinoshita as described in Puppala et al. (2012).
-
Reaction Mixture: Prepare a reaction mixture containing purified aldose reductase, NADPH, and varying concentrations of the inhibitor (β-glucothis compound) in a suitable buffer (e.g., 50 mM Hepes, pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂).
-
Initiation: Initiate the reaction by adding the substrate (e.g., glyceraldehyde or glucose).
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
IC50 Calculation: Determine the concentration of β-glucothis compound that causes 50% inhibition of the enzyme activity (IC50) by non-linear regression analysis of the dose-response curve.
Ex-Vivo Lens Organ Culture for Diabetic Complication Assessment
This protocol is adapted from studies on diabetic cataract models.
-
Lens Dissection: Dissect lenses from transgenic mice overexpressing human aldose reductase.
-
Culture Conditions: Culture the lenses in a suitable medium under high glucose conditions (e.g., 50 mM glucose) to induce sorbitol accumulation.
-
Treatment: Treat the lenses with β-glucothis compound or a control inhibitor (e.g., sorbinil).
-
Incubation: Incubate the lenses for a defined period (e.g., 72 hours).
-
Sorbitol Quantification: Homogenize the lenses and quantify the intracellular sorbitol levels using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or an enzymatic assay.
Conclusion and Future Directions
Glucothis compound stands out as a primary metabolite of significant interest, bridging the gap between fundamental plant biochemistry and potential therapeutic applications. Its role as the committed precursor in the biosynthesis of hydrolyzable tannins underscores its importance in plant chemical defense. Furthermore, its well-characterized function as an aldose reductase inhibitor provides a strong rationale for its development as a therapeutic agent for the prevention and treatment of diabetic complications.
Future research should focus on several key areas:
-
Elucidation of Anti-inflammatory Mechanisms: Detailed studies are needed to confirm and characterize the inhibitory effects of glucothis compound on the NF-κB and NLRP3 inflammasome signaling pathways.
-
Pharmacokinetic and Bioavailability Studies: In-depth investigations into the absorption, distribution, metabolism, and excretion (ADME) of glucothis compound are essential for its translation into a clinical setting.
-
Clinical Trials: Rigorous clinical trials are required to establish the safety and efficacy of glucothis compound in human subjects for the management of diabetic complications.
References
- 1. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Glycolytic Metabolite Methylglyoxal Covalently Inactivates the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
The Biological Significance of Glucogallin: A Technical Guide for Researchers
Abstract
Glucogallin (β-1-O-galloyl-D-glucose) is a naturally occurring phenolic compound that serves as a key biosynthetic precursor to hydrolyzable tannins in a variety of plant species, including oak, pomegranate, and amla. Beyond its fundamental role in plant biochemistry, glucothis compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological significance of glucothis compound, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, and emerging anti-cancer properties. Detailed experimental protocols for key assays, quantitative data on its bioactivity, and visualizations of the molecular pathways it modulates are presented to support researchers, scientists, and drug development professionals in their investigation of this promising natural product.
Introduction
Glucothis compound is a simple phenolic ester formed from gallic acid and β-D-glucose.[1] It is a pivotal intermediate in the biosynthesis of complex hydrolyzable tannins, a major class of plant polyphenols.[1] Found in various plants such as amla (Phyllanthus emblica), pomegranate, and strawberry, glucothis compound has demonstrated a range of biological effects that position it as a compound of interest for therapeutic development.[1][2] Its free-radical scavenging properties are believed to be central to its protective effects against a variety of pathologies, including diabetes and its complications, inflammation, and skin damage from UV radiation.[1] This guide will systematically review the biosynthesis, metabolism, and multifaceted pharmacological activities of glucothis compound, providing the necessary technical details for its study and potential application.
Biosynthesis and Metabolism
The formation of glucothis compound is the initial and rate-limiting step in the biosynthesis of gallotannins. This reaction involves the esterification of gallic acid and UDP-glucose, catalyzed by the enzyme gallate 1-beta-glucosyltransferase. In this pathway, glucothis compound can act as both an acyl acceptor and a donor for the subsequent addition of galloyl moieties to the glucose core, leading to the formation of more complex gallotannins.
Pharmacological Activities
Glucothis compound exhibits a spectrum of pharmacological activities, which are summarized below. The quantitative data associated with these activities are presented in the subsequent tables.
Antioxidant Activity
Glucothis compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the phenolic hydroxyl groups in its galloyl moiety. Its antioxidant effects have been demonstrated in various in vitro and in vivo models.
Anti-inflammatory Effects
Glucothis compound has been shown to possess significant anti-inflammatory properties. It can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines and mediators.
Anti-diabetic Properties
A notable biological activity of glucothis compound is its ability to inhibit the enzyme aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications, such as cataracts, retinopathy, and neuropathy, by catalyzing the reduction of glucose to sorbitol. By inhibiting aldose reductase, glucothis compound can prevent the accumulation of sorbitol and the subsequent osmotic stress that leads to tissue damage.
Anti-cancer Potential
Emerging evidence suggests that glucothis compound may possess anti-cancer properties. It has been shown to exhibit cytotoxic effects against various cancer cell lines and may modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of glucothis compound from various studies.
Table 1: Aldose Reductase Inhibition by Glucothis compound
| Enzyme/Substrate | IC50 Value (µM) | Reference |
| Human Aldose Reductase (AKR1B1) / Glyceraldehyde | 58 ± 3 | |
| Human Aldose Reductase (AKR1B1) / Glucose (1 M) | 17 ± 1 | |
| Human Aldose Reductase (AKR1B1) / Glucose (50 mM) | 13 ± 1 |
Table 2: In Vitro Anti-cancer Activity of a Glucothis compound-containing Extract
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| KB | Oral Cancer | 224.41 ± 2.01 |
Note: This IC50 value is for an extract of Quercus infectoria, for which β-Glucothis compound is a known constituent. Further studies are needed to determine the specific IC50 of isolated glucothis compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Purification of Glucothis compound from Emblica officinalis
-
Preparation of Aqueous Extract: Lyophilized pericarp of fresh E. officinalis fruits is used. An aqueous extract is prepared from the powdered material as previously described and then lyophilized.
-
Acetone:Water Extraction: The lyophilized powder (10 g) is further extracted with 200 mL of a 9:1 (acetone:water) solution and filtered.
-
Sephadex LH-20 Chromatography: The aqueous acetone filtrate is loaded onto a column (54 cm × 4 cm) packed with 100 g of Sephadex® LH-20, previously saturated with absolute ethanol.
-
Fraction Collection and Bioassay: Fractions are collected and screened for activity against the target of interest (e.g., aldose reductase).
-
HPLC Purification: Active fractions are pooled and subjected to semi-preparative HPLC for further purification to yield pure β-glucothis compound.
Aldose Reductase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human aldose reductase (AKR1B1) is purified from E. coli expression cultures. Substrate solutions (e.g., glyceraldehyde or glucose) are prepared in a suitable buffer.
-
Assay Mixture: The assay is conducted by combining the purified enzyme with a solution containing a saturating concentration of the substrate.
-
Inhibitor Addition: Glucothis compound, dissolved in an appropriate solvent (e.g., water or DMSO), is added to the assay mixture at various concentrations.
-
Enzyme Activity Measurement: The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically to determine the rate of the enzymatic reaction.
-
IC50 Determination: The concentration of glucothis compound that inhibits 50% of the enzyme activity (IC50) is calculated by non-linear regression analysis of the dose-response curve.
DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: A defined volume of the DPPH solution is mixed with various concentrations of glucothis compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
ABTS Radical Scavenging Assay
-
ABTS Radical Cation (ABTS•+) Generation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Solution Preparation: The ABTS•+ solution is diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction Mixture: An aliquot of the methanolic solution of glucothis compound at various concentrations is added to the ABTS•+ solution.
-
Absorbance Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 7 minutes).
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
Anti-inflammatory Activity in Macrophages (NF-κB Inhibition)
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of glucothis compound.
-
Protein Extraction: Total protein is isolated from the cells using a suitable lysis buffer.
-
Western Blot Analysis: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) and subsequently with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the effect of glucothis compound on the phosphorylation and expression of NF-κB pathway components.
Visualization of Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of glucothis compound.
References
Glucogallin's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucogallin (β-glucothis compound or 1-O-galloyl-β-D-glucose) is a naturally occurring polyphenolic compound found in various plants, including amla (Indian gooseberry), pomegranate, and oak species.[1][2] As the primary metabolite in the biosynthesis of hydrolyzable tannins, glucothis compound has garnered significant interest within the scientific community for its multifaceted pharmacological activities.[1] Extensive research has highlighted its potential therapeutic applications, primarily attributing its efficacy to its potent antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][3] This technical guide provides a comprehensive exploration of the current understanding of glucothis compound's mechanisms of action, with a focus on its role as an aldose reductase inhibitor and a modulator of inflammatory signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Core Mechanisms of Action
Glucothis compound's biological effects are primarily attributed to two core mechanisms: the inhibition of aldose reductase and the modulation of inflammatory signaling pathways.
Aldose Reductase Inhibition
A significant body of research has established glucothis compound as a potent and selective inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway, catalyzed by AR, leads to the accumulation of sorbitol. This accumulation is a key contributor to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.
Glucothis compound has been shown to effectively inhibit human aldose reductase (AKR1B1) in a noncompetitive manner with respect to xylitol oxidation. This inhibition is selective, with negligible activity observed against other structurally similar aldo-keto reductases like AKR1B10 and AKR1A1.
| Parameter | Substrate | Value (µM) | Source |
| IC50 | Glyceraldehyde | 58 ± 3 | |
| IC50 | Glucose (saturating) | 17 ± 1 | |
| IC50 | Glucose (20-fold reduced) | 13 ± 1 | |
| Ki | Xylitol | 170 ± 20 |
Objective: To determine the half-maximal inhibitory concentration (IC50) of glucothis compound against human aldose reductase (AKR1B1).
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
Substrate (DL-glyceraldehyde or glucose)
-
Glucothis compound (test compound)
-
Sodium phosphate buffer (pH 6.2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of glucothis compound or vehicle control (DMSO).
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (glyceraldehyde or glucose).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction.
-
Determine the percentage of inhibition for each glucothis compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the glucothis compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Diagram: Aldose Reductase Inhibition by Glucothis compound
Caption: Glucothis compound inhibits aldose reductase, blocking sorbitol accumulation.
Modulation of Inflammatory Signaling Pathways
Glucothis compound exhibits significant anti-inflammatory properties by modulating key signaling pathways, primarily the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), glucothis compound has been demonstrated to suppress the inflammatory cascade in macrophages.
Pre-treatment of RAW 264.7 macrophages with glucothis compound significantly decreases the production of reactive oxygen species (ROS), nitric oxide (NO), and superoxide. Furthermore, it downregulates the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The underlying mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription. This, in turn, reduces the expression of downstream targets like the NLRP3 inflammasome.
Objective: To evaluate the effect of glucothis compound on LPS-induced pro-inflammatory cytokine production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Glucothis compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and equipment for Western blotting (primary antibodies against p65, IκBα, and a loading control like β-actin; secondary antibodies)
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM. Seed the cells in appropriate plates (e.g., 96-well for viability and ELISA, 6-well for Western blotting). Pre-treat the cells with various concentrations of glucothis compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurement, 30-60 minutes for NF-κB translocation).
-
Cell Viability Assay (MTT): After treatment, add MTT solution to the cells and incubate. Solubilize the formazan crystals and measure the absorbance to assess cell viability.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatants after treatment and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
NF-κB Nuclear Translocation (Western Blot): After treatment, prepare nuclear and cytoplasmic protein extracts. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against the p65 subunit of NF-κB and a nuclear loading control (e.g., Lamin B1). Visualize the protein bands using a chemiluminescence detection system.
Diagram: Glucothis compound's Inhibition of the TLR4/NF-κB Signaling Pathway
Caption: Glucothis compound inhibits the TLR4 signaling pathway, preventing NF-κB activation.
Other Potential Mechanisms
Beyond its well-defined roles in aldose reductase inhibition and anti-inflammatory signaling, emerging evidence suggests that glucothis compound may also exert its effects through the modulation of other critical cellular pathways, including the PI3K/Akt and MAPK signaling cascades. While direct evidence of glucothis compound's interaction with these pathways is still under investigation, their known involvement in cellular processes affected by glucothis compound, such as cell survival, proliferation, and stress responses, suggests a potential for crosstalk.
Experimental Workflow: General Protocol for Investigating PI3K/Akt and MAPK Pathways
Diagram: Experimental Workflow for Pathway Analysis
Caption: A generalized workflow for analyzing protein phosphorylation via Western blot.
Conclusion
Glucothis compound presents a compelling profile as a bioactive compound with significant therapeutic potential. Its well-characterized mechanism as a selective aldose reductase inhibitor provides a strong rationale for its development in the management of diabetic complications. Furthermore, its ability to potently suppress inflammatory responses by targeting the TLR4/NF-κB signaling pathway underscores its potential in a broader range of inflammatory conditions. While the precise interactions of glucothis compound with other signaling networks such as the PI3K/Akt and MAPK pathways are still being elucidated, the existing data strongly support its continued investigation as a lead compound for drug development. This guide provides a foundational understanding of glucothis compound's mechanisms of action, offering valuable insights for researchers dedicated to advancing novel therapeutics. Further research focusing on dose-optimization, bioavailability, and clinical efficacy is warranted to fully realize the therapeutic promise of this remarkable natural product.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucothis compound Attenuates RAW 264.7 Cells from Arsenic Trioxide Induced Toxicity via the NF-ҡB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Glucogallin for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucogallin (β-glucothis compound or 1-O-galloyl-β-D-glucose) is a naturally occurring polyphenolic compound found in various plants, including amla (Phyllanthus emblica), pomegranate, and oak species.[1][2][3] It is the first intermediate in the biosynthesis of hydrolyzable tannins.[1][4] Emerging research has highlighted glucothis compound as a promising candidate for therapeutic development due to its diverse pharmacological activities. Its multifaceted biological effects, primarily attributed to its antioxidant and enzyme inhibitory properties, position it as a molecule of significant interest for addressing a range of human pathologies. This technical guide provides an in-depth overview of the initial screening of glucothis compound for its therapeutic potential, focusing on its antidiabetic, anti-inflammatory, antioxidant, and anticancer properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development efforts.
Antidiabetic Potential: Aldose Reductase Inhibition
A primary and well-documented therapeutic potential of glucothis compound lies in its ability to inhibit aldose reductase (ALR2; AKR1B1 in humans). This enzyme is a key component of the polyol pathway, which becomes activated under hyperglycemic conditions. By converting excess glucose to sorbitol, the polyol pathway contributes to the pathogenesis of diabetic complications such as cataracts, retinopathy, and neuropathy. Glucothis compound has been identified as a selective and potent inhibitor of AKR1B1, suggesting its utility in preventing or mitigating such complications.
Quantitative Data: In Vitro Enzyme Inhibition
The inhibitory activity of glucothis compound against human aldo-keto reductases has been quantified, demonstrating its potency and selectivity for AKR1B1.
| Enzyme Target | Substrate | Glucothis compound IC₅₀ (µM) | Reference |
| Human Aldose Reductase (AKR1B1) | DL-Glyceraldehyde | 58 ± 3 | |
| Human Aldose Reductase (AKR1B1) | Glucose (1 M, saturating) | 17 ± 1 | |
| Human Aldose Reductase (AKR1B1) | Glucose (50 mM, physiological hyperglycemia) | 13 ± 1 | |
| Human Aldehyde Reductase (AKR1A1) | DL-Glyceraldehyde | Negligible Inhibition | |
| Human Aldo-Keto Reductase (AKR1B10) | DL-Glyceraldehyde | Negligible Inhibition |
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol outlines the spectrophotometric method used to determine the inhibitory activity of glucothis compound on AKR1B1.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of glucothis compound against human aldose reductase (AKR1B1).
Materials:
-
Recombinant human AKR1B1
-
β-NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-Glyceraldehyde or Glucose (substrate)
-
β-Glucothis compound (inhibitor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NADPH, and the desired concentration of glucothis compound (or vehicle control).
-
Enzyme Addition: Add a standardized amount of AKR1B1 enzyme to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺, which is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of glucothis compound.
-
Normalize the enzyme activity at each inhibitor concentration to the activity of the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the glucothis compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Specificity Assessment: To assess the selectivity of glucothis compound, the same assay is performed using other related enzymes from the aldo-keto reductase superfamily, such as AKR1A1 and AKR1B10.
Visualizations: Pathways and Workflows
Caption: The Polyol Pathway and the inhibitory action of Glucothis compound on Aldose Reductase (AKR1B1).
Caption: Workflow for the bioassay-guided isolation of Glucothis compound as an AKR1B1 inhibitor.
Anti-inflammatory and Antioxidant Potential
Glucothis compound exhibits significant anti-inflammatory and antioxidant properties, which are often interlinked. Its ability to scavenge free radicals can mitigate oxidative stress, a key driver of inflammation. Furthermore, studies indicate that glucothis compound can directly modulate inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines.
Quantitative Data: Antioxidant and Anti-inflammatory Activity
While specific IC₅₀ values for antioxidant assays on purified glucothis compound are not extensively detailed in the initial literature screening, its potent activity is well-recognized. Plant extracts rich in glucothis compound show significant radical scavenging. For its anti-inflammatory effects, studies have demonstrated a reduction in key inflammatory markers.
| Assay / Marker | Cell Line / System | Effect of Glucothis compound | Reference |
| Reactive Oxygen Species (ROS) | RAW 264.7 Macrophages | Alleviates Arsenic-induced ROS | |
| NF-κB (Nuclear Factor kappa B) | ARPE-19 (Retinal Epithelial Cells) | 1.7-fold decrease in expression (MG-induced) | |
| RAGE (Receptor for AGEs) | ARPE-19 (Retinal Epithelial Cells) | 2.4-fold decrease in expression (MG-induced) | |
| Pro-inflammatory Cytokines (IL-6, IL-8, MCP-1) | ARPE-19 (Retinal Epithelial Cells) | Significant decrease (MG-induced) | |
| COX-2 | ARPE-19 (Retinal Epithelial Cells) | Significant decrease (MG-induced) |
Experimental Protocols
Objective: To evaluate the free radical scavenging capacity of glucothis compound.
Materials:
-
Glucothis compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer capable of reading at ~517 nm
Procedure:
-
Sample Preparation: Prepare various concentrations of glucothis compound in methanol.
-
Reaction Setup: In a microplate or cuvette, add a fixed volume of the DPPH solution to each concentration of the glucothis compound sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at ~517 nm. The discoloration of the purple DPPH solution indicates scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the glucothis compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Objective: To determine if glucothis compound can inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages or ARPE-19 retinal cells)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Methylglyoxal (MG))
-
Glucothis compound
-
Reagents for Western Blotting (for p65, IκBα) or RT-qPCR (for inflammatory cytokine mRNA)
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat the cells with various concentrations of glucothis compound for a set time (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to the culture medium and incubate for an appropriate duration (e.g., 30 minutes for protein phosphorylation, 6-24 hours for cytokine expression).
-
Cell Lysis and Analysis:
-
Western Blot: Lyse the cells to extract proteins. Analyze the phosphorylation of NF-κB p65 subunit or the degradation of its inhibitor, IκBα, via Western Blotting. A decrease in p65 phosphorylation or IκBα degradation in glucothis compound-treated cells indicates inhibition.
-
RT-qPCR: Extract total RNA from the cells. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA expression levels of NF-κB target genes, such as TNF-α, IL-6, and COX-2. A reduction in mRNA levels indicates an anti-inflammatory effect.
-
Visualizations: Pathways and Workflows
Caption: The NF-κB signaling pathway and proposed inhibitory points for Glucothis compound.
Anticancer Potential
The anticancer activity of glucothis compound is an emerging area of investigation. While related compounds like penta-galloyl-glucose (PGG) have been more extensively studied, evidence suggests that glucothis compound itself possesses anti-proliferative effects against certain cancer cell lines. These activities are likely mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Data: In Vitro Cytotoxicity
Initial screenings have provided IC₅₀ values for glucothis compound, although data across a wide range of cancer cell lines is still developing.
| Cell Line | Cancer Type | Glucothis compound IC₅₀ | Reference |
| KB | Oral Cancer | Dose-dependent cytotoxicity observed (Specific IC₅₀ needs further verification from primary literature) | |
| K562, HL-60, HeLa | Leukemia, Cervical Cancer | While not specific to glucothis compound, related bi- and tri-galloyl glucosides show high inhibition rates (64.2% to 92.9% at 100 µg/mL) |
Note: The anticancer field for glucothis compound is less mature than for its other properties. The data presented reflects the preliminary nature of the research. Further direct investigation is required.
Experimental Protocol: MTT Cell Proliferation Assay
Objective: To assess the cytotoxic effect of glucothis compound on cancer cells and determine its IC₅₀.
Materials:
-
Cancer cell line (e.g., CaCo-2, AGS, KB)
-
Complete cell culture medium
-
Glucothis compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of glucothis compound. Include untreated control wells and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group. Plot cell viability against the logarithm of the glucothis compound concentration and perform non-linear regression to determine the IC₅₀ value.
Visualizations: Workflows
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The initial screening of glucothis compound reveals a molecule with significant therapeutic potential across multiple domains, most notably in the management of diabetic complications and inflammatory conditions. Its well-defined inhibitory action on aldose reductase, coupled with its ability to modulate key inflammatory pathways like NF-κB, provides a strong foundation for further preclinical and clinical development. The antioxidant properties of glucothis compound likely underpin much of its observed biological activity and contribute to its overall protective effects.
While its anticancer potential is promising, it remains a nascent field of study requiring more extensive investigation to establish specific molecular targets and efficacy across diverse cancer types.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of glucothis compound is critical for its development as a therapeutic agent.
-
In Vivo Efficacy: Moving from in vitro and ex vivo models to in vivo animal models of diabetes, inflammation, and cancer will be essential to validate its therapeutic potential.
-
Mechanism of Action: Deeper investigation into the molecular interactions and downstream signaling effects of glucothis compound will help to fully elucidate its mechanisms of action.
-
Structure-Activity Relationship (SAR): The development of semi-synthetic derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. A Short Review on Glucothis compound and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucothis compound - Wikipedia [en.wikipedia.org]
- 4. Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Glucogallin from Emblica officinalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of glucogallin from Emblica officinalis (amla), a key bioactive compound with significant therapeutic potential. The protocols cover conventional and modern extraction techniques, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.
Introduction to Glucothis compound and Emblica officinalis
Emblica officinalis, commonly known as amla or Indian gooseberry, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic properties are largely attributed to a rich profile of phenolic compounds, among which β-glucothis compound (1-O-galloyl-β-D-glucose) is a prominent and bioactive constituent. Glucothis compound serves as a precursor to larger hydrolysable tannins and has demonstrated significant antioxidant and potential antidiabetic activities. The efficient extraction of glucothis compound is a critical step in the research, development, and quality control of amla-based therapeutics and nutraceuticals. This document outlines and compares various methods for its extraction.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of glucothis compound. This section provides a comparative summary of conventional and modern techniques.
Table 1: Comparison of Extraction Methods for Phenolic Compounds from Emblica officinalis
| Parameter | Conventional Solvent Extraction (Maceration) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking the plant material in a solvent to allow for the slow diffusion of phytochemicals. | Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Uses microwave energy to induce rapid heating of the solvent and plant material, causing cell rupture. |
| Typical Solvents | Water, Ethanol, Methanol, Acetone-water mixtures | Ethanol, Methanol, Water | Ethanol, Water |
| Extraction Time | 24 - 72 hours[1] | 10 - 60 minutes[1][2][3] | 1 - 15 minutes |
| Temperature | Room Temperature | Controlled, often around 30-60°C[1] | Higher temperatures, rapidly achieved |
| Total Phenolic Yield | Lower to moderate | High | High |
| Glucothis compound Yield | Dependent on solvent and duration | Generally higher than maceration | Potentially the highest in the shortest time |
| Advantages | Simple, low-cost equipment. | Reduced extraction time, lower solvent consumption, higher efficiency at lower temperatures. | Extremely short extraction time, reduced solvent use, high efficiency. |
| Disadvantages | Time-consuming, large solvent volume, potential for degradation of thermolabile compounds. | Requires specialized equipment, potential for localized heating. | Requires specialized equipment, potential for thermal degradation if not optimized. |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Emblica officinalis
| Parameter | Optimal Value | Reference |
| Solvent Concentration | 71.00% Ethanol | |
| Extraction Time | 10.39 minutes | |
| Ultrasonic Frequency | 20 kHz (probe) / 56 kHz (bath) | |
| Temperature | 30°C (probe) / 60°C (bath) | |
| Solid to Solvent Ratio | 1:20 (g/mL) / 1:50 (g/mL) | |
| Predicted Total Phenolic Content | 153.92 mg GAE/g | |
| Experimental Total Phenolic Content | 154.36 mg GAE/g |
Note: GAE = Gallic Acid Equivalents. The study identified galloyl glucose (glucothis compound) as a predominant phenolic compound in the extract.
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction and purification of glucothis compound from Emblica officinalis.
Protocol 1: Conventional Solvent Extraction and Purification
This protocol is based on a bioassay-guided isolation method and is suitable for obtaining a purified fraction of β-glucothis compound for research purposes.
Materials and Equipment:
-
Fresh or lyophilized Emblica officinalis fruit pericarp
-
Blender or grinder
-
Lyophilizer (freeze-dryer)
-
Solvents: Distilled water, Acetone (HPLC grade), Ethanol (absolute)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Sephadex® LH-20 resin
-
Chromatography column (e.g., 54 cm x 4 cm)
-
Fraction collector
-
HPLC system for analysis and purification
Procedure:
Part A: Initial Aqueous Extraction
-
Obtain fresh Emblica officinalis fruits and separate the pericarp.
-
Lyophilize the pericarp to remove water and then grind it into a fine powder.
-
Prepare an aqueous extract from the powdered material. While the original study refers to a previously described method, a general approach is to macerate the powder in distilled water (e.g., 1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the aqueous extract from the solid plant material.
-
Freeze-dry the aqueous extract to obtain a lyophilized powder.
Part B: Solvent Partitioning and Column Chromatography
-
Take 10 g of the lyophilized aqueous extract powder and re-extract it with 200 mL of a 9:1 (v/v) acetone:water solution.
-
Filter the mixture to obtain the aqueous acetone filtrate.
-
Prepare a chromatography column (54 cm x 4 cm) packed with 100 g of Sephadex® LH-20 resin. Equilibrate the column by saturating it with absolute ethanol (approximately 500 mL) over 24 hours.
-
Load the aqueous acetone filtrate onto the prepared Sephadex® LH-20 column.
-
Elute the column with absolute ethanol and collect fractions (e.g., 15 mL each).
-
Monitor the fractions for the presence of glucothis compound using an appropriate analytical method (e.g., HPLC-UV at 280 nm).
-
Pool the fractions containing the highest concentration of glucothis compound.
-
The pooled fractions can be further purified by semi-preparative HPLC on a C18 column if higher purity is required.
Workflow Diagram for Conventional Extraction and Purification:
Caption: Workflow for conventional extraction and purification of glucothis compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for achieving a high yield of total phenolic compounds, including glucothis compound, in a significantly shorter time.
Materials and Equipment:
-
Dried, powdered Emblica officinalis fruit
-
Ethanol (71%)
-
Ultrasonic probe or bath (e.g., 20 kHz, 750 W)
-
Extraction vessel (e.g., 100-mL flask)
-
Water bath with temperature control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 2.5 g of dried amla fruit powder and place it into a 100-mL flask.
-
Add 50 mL of 71% ethanol to the flask (solid to solvent ratio of 1:20 g/mL).
-
Place the flask in a water bath maintained at 30°C.
-
Immerse the ultrasonic probe into the mixture.
-
Apply ultrasound at a constant frequency (e.g., 20 kHz) for approximately 10.5 minutes.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
The resulting concentrated extract is rich in phenolic compounds, including glucothis compound.
Caption: Workflow for Microwave-Assisted Extraction of glucothis compound.
Quantification of Glucothis compound
Accurate quantification of glucothis compound in the extracts is essential for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol or acetonitrile (B).
-
Detection: UV detector at 272 nm.
-
Quantification: Based on a calibration curve generated with a purified β-glucothis compound standard.
A typical HPLC analysis shows β-glucothis compound eluting with a retention time of approximately 9.8 minutes under specific gradient conditions.
Conclusion
The selection of an appropriate extraction method for glucothis compound from Emblica officinalis depends on the desired scale, yield, purity, and available resources.
-
Conventional solvent extraction followed by column chromatography is suitable for laboratory-scale isolation of high-purity glucothis compound for analytical and research purposes.
-
Ultrasound-Assisted Extraction (UAE) offers a significant improvement in efficiency over conventional methods, providing high yields of phenolic compounds in a much shorter time, making it suitable for both research and pilot-scale production.
-
Microwave-Assisted Extraction (MAE) is the most rapid method and holds great potential for high-throughput extraction and industrial applications, although optimization of parameters is crucial to prevent thermal degradation.
For drug development and the production of standardized extracts, modern techniques like UAE and MAE are preferable due to their efficiency, reproducibility, and reduced environmental impact.
References
Application Notes and Protocols: HPLC Purification of β-Glucogallin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of β-glucogallin, a bioactive plant metabolite, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established scientific literature and is intended to guide researchers in obtaining high-purity β-glucothis compound for experimental use.
Introduction
β-glucothis compound (1-O-galloyl-β-D-glucose) is a key precursor in the biosynthesis of hydrolyzable tannins and is found in various medicinal plants, including Emblica officinalis (amla).[1][2][3] It has garnered significant interest in the scientific community for its potential therapeutic properties, notably as a selective aldose reductase (AKR1B1) inhibitor, which is implicated in diabetic complications.[1][2] Accurate in vitro and in vivo studies necessitate a highly purified form of this compound. Reversed-phase HPLC is a robust and widely used technique for the isolation and purification of such natural products.
Data Presentation
The following table summarizes the key quantitative parameters for the HPLC purification of β-glucothis compound, derived from established protocols.
| Parameter | Value | Reference |
| Column Type | C18 Reversed-Phase | |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Linear, 5% to 30% Acetonitrile | |
| Flow Rate | 1.5 mL/min | |
| Run Time | 35 minutes | |
| Detection Wavelength | 280 nm | |
| Sample Loading per Injection | 180 µg | |
| Purity Achieved | >95% (as determined by analytical HPLC) |
Experimental Protocols
This section details the methodology for the purification of β-glucothis compound from a partially purified plant extract.
Sample Preparation
Prior to HPLC purification, it is essential to prepare the sample to remove interfering substances and enrich for the target compound.
-
Initial Extraction: Perform an initial extraction of the plant material (e.g., dried fruit powder of Emblica officinalis) using a suitable solvent such as methanol or ethanol.
-
Solvent Partitioning: The crude extract can be further fractionated using liquid-liquid partitioning to separate compounds based on their polarity.
-
Pre-purification: It is highly recommended to perform a pre-purification step using techniques like column chromatography (e.g., with Sephadex LH-20) to enrich the fraction containing β-glucothis compound.
-
Final Sample Preparation:
-
Dissolve the enriched fraction in a solvent compatible with the HPLC mobile phase (e.g., a small volume of the initial mobile phase composition or a water/DMSO mixture).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
HPLC Purification
The following protocol is for a preparative to semi-preparative scale purification.
-
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a fraction collector.
-
A C18 reversed-phase column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use to prevent bubble formation in the system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase Gradient:
-
Start with 5% Acetonitrile (95% Water).
-
Linearly increase to 30% Acetonitrile over the course of the run.
-
-
Flow Rate: 1.5 mL/min.
-
Total Run Time: 35 minutes.
-
Detection: Monitor the elution profile at a wavelength of 280 nm.
-
Injection Volume: Adjust based on the concentration of the prepared sample and the capacity of the column. A loading of approximately 180 µg per injection has been reported for a semi-preparative setup.
-
-
Fraction Collection:
-
Collect fractions corresponding to the absorbance peak of β-glucothis compound. The retention time will need to be determined with an analytical run or by analyzing the collected fractions.
-
-
Post-Purification Processing:
-
Pool the fractions containing pure β-glucothis compound.
-
Evaporate the solvent (acetonitrile and water) using a suitable method such as a rotary evaporator or a stream of nitrogen gas.
-
The resulting purified β-glucothis compound can be lyophilized to obtain a solid powder.
-
Purity Analysis
The purity of the collected fractions should be confirmed using analytical HPLC.
-
Instrumentation: An analytical HPLC system with a UV-Vis or PDA detector.
-
Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Method: Use a similar gradient profile as the preparative method, but with a flow rate appropriate for the analytical column (e.g., 1.0 mL/min).
-
Analysis: Inject a small amount of the purified sample and analyze the chromatogram for the presence of a single, sharp peak at the expected retention time for β-glucothis compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purification of β-glucothis compound.
Caption: Experimental workflow for the purification of β-glucothis compound.
This detailed protocol and the accompanying information should serve as a valuable resource for researchers working with β-glucothis compound, enabling the acquisition of high-purity material for further scientific investigation.
References
- 1. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 3. The isolation and characterization of β-glucothis compound as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Synthesis of β-Glucogallin from Gallic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Glucogallin (1-O-galloyl-β-D-glucose) is a key intermediate in the biosynthesis of hydrolyzable tannins and a molecule of significant interest in the pharmaceutical and cosmetic industries due to its antioxidant, anti-inflammatory, and antidiabetic properties. The stereospecific synthesis of the β-anomer is crucial for its biological activity. This document provides detailed application notes and protocols for three primary methods of stereospecific β-glucothis compound synthesis from gallic acid: chemical synthesis, enzymatic synthesis, and microbial fermentation. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to facilitate understanding and replication.
Introduction
The growing demand for high-purity β-glucothis compound necessitates robust and efficient synthetic strategies. Chemical synthesis offers a traditional and versatile approach, while enzymatic and microbial methods provide greener and potentially more stereospecific alternatives. The choice of method depends on factors such as desired scale, purity requirements, and available resources. These notes are intended to guide researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation
The following tables summarize key quantitative data associated with each synthetic method, allowing for a comparative analysis of their efficiencies and outcomes.
Table 1: Comparison of β-Glucothis compound Synthesis Methods
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis | Microbial Fermentation |
| Starting Materials | Protected Gallic Acid, Acetobromoglucose | Gallic Acid, UDP-Glucose | Glucose |
| Key Reagents/Catalysts | Silver Carbonate | Gallate 1-β-glucosyltransferase | Engineered E. coli |
| Typical Yield | 50-60%[1] | Varies (e.g., up to 14% observed in some glycosylations)[2] | Not directly applicable (de novo synthesis) |
| Product Titer | Not applicable | Dependent on enzyme activity and substrate concentration | Up to 92.42 mg/L[3] |
| Stereoselectivity | Good (β-anomer favored with participating protecting groups)[4] | High (Enzyme-specific) | High (Enzyme-specific) |
| Key Advantages | Versatility, established methodology | High stereospecificity, mild reaction conditions | Sustainable, de novo synthesis from simple sugars |
| Key Challenges | Requires protection/deprotection steps, use of heavy metal salts | Enzyme availability and stability, cost of co-substrates | Complex strain engineering, lower titers |
Table 2: Characterization Data for Synthesized β-Glucothis compound
| Analytical Method | Observed Data |
| 1H NMR (in Acetone-d6 with D2O) | δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8 Hz), 3.85 (1H, dd, J = 12.4, 1.1 Hz), 3.70 (1H, dd, J = 12.4, 5.8 Hz), 3.41–3.48 (4H, m)[5] |
| 13C NMR (in DMSO-d6) | Data available in supplementary materials of cited literature |
| LC-MS | A peak at 687 m/z corresponding to a [2M + Na]+ aggregate has been observed |
Experimental Protocols
Method 1: Chemical Synthesis via Koenigs-Knorr Reaction
This protocol describes a classical approach to glycosylation that can be adapted for the synthesis of β-glucothis compound. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. To ensure stereoselectivity and prevent side reactions, protection of the hydroxyl groups of both gallic acid and glucose is necessary, followed by a final deprotection step.
Protocol:
-
Protection of Gallic Acid: The three hydroxyl groups of gallic acid are protected, for example, by benzylation, to prevent their reaction during glycosylation. The carboxylic acid group may also be protected as an ester.
-
Preparation of Acetobromoglucose: Glucose is peracetylated, and the anomeric acetyl group is then replaced with bromine to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).
-
Glycosylation Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected gallic acid in an anhydrous solvent such as dichloromethane or acetonitrile.
-
Add acetobromoglucose (typically 1.0-1.2 equivalents).
-
Add a promoter, such as silver(I) carbonate (Ag2CO3), and a desiccant like Drierite.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected β-glucothis compound derivative by column chromatography on silica gel.
-
-
Deprotection:
-
Remove the acetyl protecting groups from the glucose moiety by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.
-
Remove the benzyl protecting groups from the gallic acid moiety by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).
-
-
Final Purification: Purify the final product, β-glucothis compound, by recrystallization or reversed-phase high-performance liquid chromatography (HPLC).
Method 2: Enzymatic Synthesis
This method utilizes a glucosyltransferase to catalyze the stereospecific transfer of a glucose moiety from an activated sugar donor, typically uridine diphosphate glucose (UDP-glucose), to gallic acid.
Protocol:
-
Enzyme Preparation:
-
Obtain or prepare a purified gallate 1-β-glucosyltransferase. This enzyme can be isolated from natural sources like oak leaves or produced recombinantly in a host organism like E. coli.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
In a reaction vessel, combine gallic acid (e.g., 1 mM), UDP-glucose (e.g., 2 mM), and the purified glucosyltransferase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period (e.g., 1-24 hours), with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation of the enzyme.
-
Centrifuge the mixture to pellet the denatured protein.
-
Purify β-glucothis compound from the supernatant using reversed-phase HPLC.
-
Method 3: Microbial Fermentation
This protocol involves the use of a metabolically engineered strain of Escherichia coli to produce β-glucothis compound de novo from a simple carbon source like glucose.
Protocol:
-
Strain Preparation and Inoculum:
-
Use an E. coli strain engineered with the biosynthetic pathway for gallic acid and expressing a suitable glucosyltransferase.
-
Prepare a seed culture by inoculating a single colony into a suitable growth medium (e.g., LB broth with appropriate antibiotics) and incubating overnight at 37°C with shaking.
-
-
Fermentation:
-
Inoculate the production medium in a fermenter with the seed culture. The production medium should contain glucose as the carbon source and other necessary nutrients.
-
Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0).
-
Induce the expression of the synthesis pathway genes at an appropriate cell density (e.g., an OD600 of 0.6-0.8) with an inducer like IPTG.
-
Continue the fermentation for 48-96 hours, monitoring cell growth and product formation by taking periodic samples for OD600 measurement and HPLC analysis.
-
-
Downstream Processing:
-
Harvest the cells by centrifugation.
-
Extract β-glucothis compound from the culture supernatant (if secreted) or from the cell lysate (if intracellular).
-
Purify β-glucothis compound from the crude extract using chromatographic techniques such as reversed-phase HPLC.
-
Visualizations
The following diagrams illustrate the workflows for the chemical, enzymatic, and microbial synthesis of β-glucothis compound.
Caption: Workflow for the chemical synthesis of β-glucothis compound.
Caption: Workflow for the enzymatic synthesis of β-glucothis compound.
Caption: Workflow for the microbial synthesis of β-glucothis compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial synthesis of gallic acid and its glucoside β-glucothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: β-Glucogallin in Diabetic Complication Studies
Introduction
Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which leads to severe long-term complications, including retinopathy, nephropathy, neuropathy, and cataracts.[1][2][3] A key mechanism implicated in the pathogenesis of these complications is the polyol pathway, where the enzyme aldose reductase (AKR1B1) converts excess glucose into sorbitol.[4][5] The accumulation of sorbitol induces osmotic and oxidative stress, contributing to cellular damage. β-glucothis compound (1-O-galloyl-β-D-glucose), a natural polyphenolic compound found in plants like the Indian gooseberry (Emblica officinalis), has emerged as a significant therapeutic candidate due to its potent and selective inhibition of aldose reductase. These application notes provide a comprehensive overview of β-glucothis compound's mechanism, quantitative data on its efficacy, and detailed protocols for its study.
Mechanism of Action
β-glucothis compound mitigates diabetic complications through multiple interconnected pathways:
-
Inhibition of Aldose Reductase (AKR1B1): The primary mechanism of β-glucothis compound is the direct inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway. By binding to the enzyme's active site, it prevents the reduction of glucose to sorbitol, thereby averting the subsequent osmotic stress and cellular damage in tissues like the eye lens and nerves. Studies have demonstrated that β-glucothis compound is a potent and selective inhibitor of human AKR1B1.
-
Antioxidant Activity: As a polyphenolic compound, β-glucothis compound possesses intrinsic free-radical scavenging properties. This activity helps counteract the increased oxidative stress, a central pathogenic factor in diabetes that arises from glucose autooxidation, the polyol pathway, and the formation of advanced glycation end-products (AGEs).
-
Anti-inflammatory Effects: Aldose reductase also mediates inflammatory signaling. Research has shown that β-glucothis compound's inhibition of this enzyme can prevent the lipopolysaccharide (LPS)-induced activation of key inflammatory kinases like JNK and p38, subsequently reducing the expression of inflammatory markers and reactive oxygen species (ROS) in macrophages. This suggests a role for β-glucothis compound in treating inflammatory conditions associated with diabetes, such as uveitis.
Quantitative Data Summary
The efficacy of β-glucothis compound has been quantified in several key studies. The data below is summarized for easy comparison.
Table 1: In Vitro Inhibition of Aldose Reductase (AKR1B1) by β-Glucothis compound
| Enzyme Target | Substrate | IC50 Value (µM) | Selectivity | Reference |
| AKR1B1 | Glucose | 17 ± 1 | - | |
| AKR1B1 | Glyceraldehyde | 58 ± 3 | - | |
| AKR1B10 | Glyceraldehyde | Negligible Inhibition | High | |
| AKR1A1 | Glyceraldehyde | Negligible Inhibition | High |
Table 2: Ex Vivo Efficacy of β-Glucothis compound in a Lens Organ Culture Model
| Treatment | Concentration | Sorbitol Accumulation Inhibition (%) | Model System | Reference |
| β-Glucothis compound | 30 µM | 73% | Lenses from transgenic mice overexpressing human AKR1B1, cultured in high glucose (27.5 mM) | |
| Sorbinil (Control) | 10 µM | 97% | Lenses from transgenic mice overexpressing human AKR1B1, cultured in high glucose |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key molecular pathways influenced by β-glucothis compound and a general workflow for its preclinical evaluation.
Caption: The Polyol Pathway and β-Glucothis compound's point of intervention.
Caption: β-Glucothis compound's role in mitigating inflammatory signaling.
Caption: A standardized workflow for the preclinical assessment of β-glucothis compound.
Experimental Protocols
The following are representative protocols for key experiments in the evaluation of β-glucothis compound. Researchers should optimize these based on their specific laboratory conditions and reagents.
Protocol 1: In Vitro Aldose Reductase (AKR1B1) Inhibition Assay
This protocol is designed to determine the IC50 value of β-glucothis compound against purified human aldose reductase.
-
Materials:
-
Purified recombinant human aldose reductase (AKR1B1)
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.2)
-
β-glucothis compound (test inhibitor)
-
Sorbinil or another known AKR1B1 inhibitor (positive control)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
-
-
Procedure:
-
Prepare Reagents: Dissolve β-glucothis compound and control inhibitors in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Assay Mixture: In each well of the 96-well plate, prepare the reaction mixture (final volume of 200 µL) in the following order:
-
140 µL of sodium phosphate buffer.
-
20 µL of NADPH solution (final concentration ~0.15 mM).
-
20 µL of β-glucothis compound dilution or control (buffer for uninhibited control, DMSO for vehicle control).
-
A suitable amount of AKR1B1 enzyme.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of the substrate, DL-glyceraldehyde (final concentration ~10 mM).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The rate of NADPH oxidation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the data by calculating the percentage of inhibition relative to the uninhibited control: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
-
Protocol 2: Ex Vivo Lens Organ Culture for Sorbitol Accumulation
This protocol assesses the ability of β-glucothis compound to prevent sorbitol accumulation in intact lenses under hyperglycemic conditions.
-
Materials:
-
Transgenic mice overexpressing human AKR1B1 and non-transgenic control mice.
-
M199 culture medium, supplemented with antibiotics (penicillin/streptomycin).
-
D-Glucose.
-
β-glucothis compound.
-
Sorbinil (positive control).
-
Sterile dissection tools.
-
24-well culture plates.
-
Reagents for sorbitol measurement (e.g., sorbitol dehydrogenase-based enzymatic assay kit).
-
-
Procedure:
-
Lens Dissection: Humanely euthanize mice and immediately enucleate the eyes. Under a dissecting microscope in sterile conditions, carefully dissect the lenses and place each lens in a separate well of a 24-well plate containing 1 mL of M199 medium.
-
Experimental Groups: Prepare the following culture media:
-
Normal Glucose: M199 + 5.5 mM D-glucose.
-
High Glucose Control: M199 + 27.5 mM D-glucose.
-
High Glucose + β-glucothis compound: M199 + 27.5 mM D-glucose + 30 µM β-glucothis compound.
-
High Glucose + Sorbinil: M199 + 27.5 mM D-glucose + 10 µM Sorbinil.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Lens Homogenization: After incubation, wash each lens with phosphate-buffered saline (PBS), blot dry, and record its wet weight. Homogenize the lens in a suitable buffer (e.g., perchloric acid followed by neutralization).
-
Sorbitol Quantification: Centrifuge the homogenates to remove protein. Analyze the supernatant for sorbitol content using a commercially available sorbitol assay kit, which typically measures the production of NADH in a sorbitol dehydrogenase-catalyzed reaction.
-
Data Analysis: Normalize sorbitol levels to the lens wet weight. Compare the sorbitol levels in the treated groups to the high-glucose control group to determine the percentage inhibition of sorbitol accumulation.
-
Protocol 3: Cell-Based Assay for Anti-inflammatory Activity
This protocol uses a murine macrophage cell line (RAW 264.7) to evaluate β-glucothis compound's ability to inhibit LPS-induced inflammatory signaling.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM culture medium supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS).
-
β-glucothis compound.
-
Cell lysis buffer for protein extraction.
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer).
-
Primary antibodies against phospho-JNK, total-JNK, phospho-p38, and total-p38.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Cell Culture and Plating: Culture RAW 264.7 cells in complete DMEM. Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of β-glucothis compound (or vehicle control) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to the media and incubate for a short period (e.g., 30-60 minutes) to observe kinase phosphorylation.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensity using densitometry software. For each sample, normalize the signal from the phospho-specific antibody to the signal from the corresponding total protein antibody (e.g., p-JNK/Total JNK) to determine the effect of β-glucothis compound on LPS-induced kinase activation.
-
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Diabetes mellitus and oxidative stress—A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Glucogallin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucogallin (β-glucothis compound or 1-O-galloyl-β-D-glucose) is a naturally occurring phenolic compound found in various plants, including amla (Indian gooseberry), strawberries, and pomegranates.[1][2] As a primary metabolite in the biosynthesis of hydrolyzable tannins, glucothis compound is recognized for its potent free-radical scavenging properties.[1][2] These antioxidant capabilities are believed to contribute to its protective effects against a range of conditions, such as diabetes, inflammation, and skin damage from UV radiation.[1] This document provides detailed application notes and experimental protocols for evaluating the in vitro antioxidant capacity of glucothis compound using common and reliable assays.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for assessing the antioxidant activity of a pure compound like glucothis compound using common spectrophotometric assays.
References
Development of Semisynthetic Derivatives of β-Glucogallin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of semisynthetic derivatives of β-glucogallin, a naturally occurring polyphenolic ester with multifaceted therapeutic potential. The protocols outlined below detail the synthesis and biological evaluation of these derivatives, aimed at improving their pharmacokinetic and pharmacodynamic profiles for drug development.
Introduction to β-Glucothis compound and Rationale for Semisynthetic Derivatives
β-Glucothis compound (1-O-galloyl-β-D-glucopyranose) is a plant-derived natural product found in sources such as amla, pomegranate, and strawberries.[1][2] It is recognized as the primary metabolite in the biosynthesis of hydrolyzable tannins and possesses a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and UV-protectant properties.[1][2] Notably, β-glucothis compound is a potent and selective inhibitor of aldose reductase (AKR1B1), an enzyme implicated in the secondary complications of diabetes, such as cataracts and retinopathy.
Despite its therapeutic promise, the natural form of β-glucothis compound has limitations, including the instability of its glycosyl-1-ester linkage in aqueous solutions. This liability can hinder its efficacy and bioavailability. To address this, researchers are developing semisynthetic derivatives with modified linkages between the glucose and galloyl moieties to enhance stability and improve biological activity. These derivatives aim to retain the pharmacophore of β-glucothis compound while offering superior drug-like properties.
Synthesis of Semisynthetic β-Glucothis compound Derivatives
The following protocols are based on established synthetic routes for creating amide, ether, and triazole-linked derivatives of β-glucothis compound.
General Experimental Workflow
The synthesis and evaluation of β-glucothis compound derivatives typically follow a structured workflow, from initial synthesis and purification to comprehensive biological assessment.
Caption: General workflow for the synthesis and biological evaluation of semisynthetic β-glucothis compound derivatives.
Protocol for Synthesis of N-Galloyl β-D-Glucopyranosylamine (Amide Derivative)
This protocol describes the synthesis of an amide-linked derivative of β-glucothis compound, which offers enhanced stability over the native ester linkage.
Materials:
-
Glucosyl azide
-
Benzoyl chloride
-
Trimethylphosphine (PMe₃)
-
Sodium methoxide (NaOMe) in methanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Anhydrous solvents (e.g., THF, Methanol)
Procedure:
-
Staudinger Reaction: To a solution of glucosyl azide in anhydrous THF, add PMe₃ and stir at room temperature. After the reaction is complete (monitored by TLC), add benzoyl chloride and continue stirring to form the N-glycosylamide.
-
Deprotection (Deacetylation): Dissolve the N-glycosylamide in methanol and add a catalytic amount of NaOMe. Stir until the deacetylation is complete.
-
Deprotection (Debenzylation): The resulting compound is subjected to hydrogenolysis using Pd/C as a catalyst under a hydrogen atmosphere to remove the benzyl protecting groups, yielding the final amide derivative.
-
Purification: Purify the final product using column chromatography on silica gel.
Protocol for Synthesis of Ether- and Triazole-Linked Derivatives
For enhanced stability, ether and triazole linkages can be introduced to replace the ester bond.
-
Ether-Linked Derivatives: These can be synthesized through reactions involving appropriately protected glucose and gallate precursors, forming a stable ether bond.
-
Triazole-Linked Derivatives: The synthesis of triazole-linked derivatives can be achieved via a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting a glucosyl azide with a substituted phenylacetylene to form the stable triazole linkage.
Biological Evaluation Protocols
The following are standard protocols for assessing the biological activity of β-glucothis compound and its derivatives.
Aldose Reductase Inhibition Assay
This assay measures the ability of the compounds to inhibit the AKR1B1 enzyme.
Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by AKR1B1.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay evaluates the free radical scavenging capacity of the derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds dissolved in methanol
-
Ascorbic acid or Trolox as a positive control
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
Add various concentrations of the test compounds to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. The disappearance of the purple color of DPPH indicates radical scavenging.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation: Comparative Activity of β-Glucothis compound Derivatives
The following tables summarize the aldose reductase inhibitory activity of β-glucothis compound and its semisynthetic derivatives.
Table 1: In Vitro Aldose Reductase (AKR1B1) Inhibitory Activity
| Compound | Linkage Type | IC₅₀ (µM) |
| β-Glucothis compound (BGG) | Ester | 17 ± 1 |
| Amide Derivative (BGA) | Amide | 25 ± 2 |
| Ether Derivative | Ether | > 100 |
| Triazole Derivative | Triazole | > 100 |
Data adapted from studies on semisynthetic derivatives. IC₅₀ values represent the mean ± standard error of the mean.
Table 2: Ex Vivo Aldose Reductase Inhibition in Lens Organ Culture
| Compound (Concentration) | Inhibition of Sorbitol Accumulation (%) |
| β-Glucothis compound (30 µM) | 73% |
| Amide Derivative (BGA) (30 µM) | 85% |
| Sorbinil (10 µM) (Positive Control) | 97% |
This table demonstrates the ability of the compounds to penetrate lens tissue and inhibit aldose reductase in a more physiologically relevant model.
Signaling Pathway Modulation
β-Glucothis compound has been shown to modulate key signaling pathways involved in inflammation.
Inhibition of the NF-κB Signaling Pathway
β-Glucothis compound can attenuate the inflammatory response by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), β-glucothis compound has been shown to downregulate the expression of key signaling molecules such as MyD88, TRIF, and TRAF6. This leads to reduced nuclear translocation of NF-κB, thereby decreasing the expression of pro-inflammatory cytokines.
Caption: Proposed mechanism of β-glucothis compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion
The development of semisynthetic derivatives of β-glucothis compound represents a promising strategy for advancing this natural product into a viable therapeutic agent. By modifying the chemical structure to improve stability and biological activity, researchers can unlock the full potential of β-glucothis compound for the treatment of various diseases, particularly diabetic complications. The protocols and data presented herein provide a framework for the continued development and evaluation of these novel compounds.
References
Utilizing Glucogallin in Studies of Inflammatory Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucogallin (β-glucothis compound), a naturally occurring polyphenol found in various plants such as amla (Emblica officinalis), pomegranate, and strawberries, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of glucothis compound in modulating inflammatory pathways. Glucothis compound has been shown to attenuate inflammatory responses by inhibiting key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines and mediators.[4][5] These protocols are designed to offer a standardized framework for in vitro studies using cell culture models.
Mechanism of Action
Glucothis compound exerts its anti-inflammatory effects through a multi-targeted approach. A primary mechanism involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. Glucothis compound has been observed to suppress the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation. Furthermore, glucothis compound has been reported to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The compound's antioxidant properties, including the scavenging of reactive oxygen species (ROS), also contribute to its anti-inflammatory capacity.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of glucothis compound on various inflammatory markers and related enzymes.
| Target | Cell Line | Inducer | Glucothis compound Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Significant reduction from 43.13 ± 1.6 µM to 28.48 ± 2.9 µM | |
| Mouse Peritoneal Macrophages | LPS (1 µg/mL) | 10 µM | Significant reduction from 45.04 ± 4.6 µM to 16.27 ± 1.5 µM | ||
| Pro-inflammatory Cytokines | |||||
| TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | LPS | Pre-treatment with BGG | Significant decrease in cytokine production | |
| COX-2, IL-6, IL-8, MCP-1 | ARPE-19 Cells | Methylglyoxal (MG) | Pre-treatment with GG | Attenuated the increase in inflammatory cytokines | |
| Gene Expression | |||||
| iNOS, COX-2, NF-κB | RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Downregulation of LPS-induced gene expression | |
| Enzyme Inhibition | |||||
| Aldose Reductase (AKR1B1) | In vitro | Glucose | IC50 = 17 ± 1 µM | Potent inhibition | |
| Aldose Reductase (AKR1B1) | In vitro | Glyceraldehyde | IC50 = 58 ± 3 µM | Potent inhibition |
BGG: β-glucothis compound, GG: glucothis compound, LPS: Lipopolysaccharide, IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of glucothis compound for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Glucothis compound (dissolved in DMSO or cell culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of glucothis compound (e.g., 1, 10, 20, 40, 60, 80, 100 µM) for 24-48 hours. Include a vehicle control (DMSO or medium).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Measurement of Pro-inflammatory Cytokines (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Glucothis compound
-
Lipopolysaccharide (LPS) from E. coli
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate at a suitable density (e.g., 4 x 10^5 cells/mL).
-
Pre-treat the cells with non-toxic concentrations of glucothis compound for 1 hour.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on the standard curve.
Analysis of NF-κB Pathway Activation (Western Blot)
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway, such as p65 and IκBα.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Glucothis compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells and treat with glucothis compound and/or LPS as described in the ELISA protocol, typically for a shorter duration (e.g., 15-60 minutes for phosphorylation events).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Gene Expression Analysis (RT-PCR)
Real-time reverse transcription PCR (RT-PCR) is used to quantify the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Glucothis compound
-
LPS
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
Primers for target genes (iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR instrument
Procedure:
-
Seed and treat the cells with glucothis compound and/or LPS as described in previous protocols, typically for 4-24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform real-time PCR using the synthesized cDNA, primers for the target and housekeeping genes, and a real-time PCR master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of glucothis compound's anti-inflammatory effects.
Caption: Glucothis compound's inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for studying glucothis compound.
Conclusion
Glucothis compound presents a promising natural compound for the investigation of inflammatory diseases. The protocols and data presented here offer a foundation for researchers to explore its mechanisms of action and therapeutic potential. By utilizing these standardized methods, the scientific community can generate robust and reproducible data, accelerating the development of novel anti-inflammatory therapies based on glucothis compound.
References
- 1. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Short Review on Glucothis compound and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucothis compound Attenuates the LPS-Induced Signaling in Macrophages and Protects Mice against Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Microbial β-Glucogallin Production
Welcome to the technical support center for the microbial production of β-glucogallin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of producing β-glucothis compound in microbial systems.
Frequently Asked Questions (FAQs)
Q1: What is β-glucothis compound and why is its microbial production important?
A1: β-glucothis compound (1-O-galloyl-β-D-glucose) is a natural phenolic ester and the first key intermediate in the biosynthesis of hydrolyzable tannins.[1][2] It possesses a range of valuable pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic activities.[2][3] Microbial production offers a sustainable, scalable, and cost-effective alternative to extraction from plant sources, which often yields low quantities.[4]
Q2: What is the basic biosynthetic pathway for β-glucothis compound in engineered microbes?
A2: The production of β-glucothis compound in a non-native host like E. coli typically involves two key components:
-
Precursor Supply: Ensuring a sufficient intracellular pool of the two precursors: gallic acid and UDP-glucose.
-
Enzymatic Conversion: Expressing a functional UDP-glucosyltransferase (UGT) enzyme that catalyzes the esterification of gallic acid with UDP-glucose to form β-glucothis compound.
Q3: Which host organisms are commonly used for β-glucothis compound production?
A3: Escherichia coli is a frequently used host due to its well-understood genetics, rapid growth, and established metabolic engineering tools. Other organisms like Corynebacterium glutamicum have also been engineered for the production of gallic acid, a direct precursor.
Q4: What are the primary challenges in microbial β-glucothis compound production?
A4: The main challenges include low production titers and yields, pathway balancing, insufficient precursor supply (especially gallic acid), and the identification of highly efficient UGT enzymes. The conversion of gallic acid to β-glucothis compound can often be a rate-limiting step.
Troubleshooting Guides
Category 1: Low or No β-Glucothis compound Titer
Problem: I've assembled my biosynthetic pathway, but I'm detecting very little or no β-glucothis compound.
-
Possible Cause 1: Inefficient UGT Enzyme Activity. The selected UDP-glucosyltransferase (UGT) may have low activity or specificity towards gallic acid. UGTs are a large and diverse family of enzymes, and not all will function optimally in a microbial host.
-
Solution: Screen multiple UGT candidates from different plant sources known to produce hydrolyzable tannins, such as Quercus robur (oak) or Vitis vinifera (grape). Compare their performance in your host strain. Codon optimization of the UGT gene for your expression host (E. coli, etc.) can also significantly improve expression levels.
-
-
Possible Cause 2: Poor UGT Expression or Solubility. The UGT enzyme may be expressed at low levels or form insoluble inclusion bodies, rendering it inactive.
-
Solution: Optimize protein expression conditions. This includes testing different expression vectors (e.g., with varying promoter strengths like T7 vs. Tac), lowering the induction temperature (e.g., 18-25°C), and reducing the inducer concentration (e.g., IPTG). Co-expression with molecular chaperones can also aid in proper protein folding.
-
-
Possible Cause 3: Insufficient Precursor Supply. The intracellular pools of gallic acid or UDP-glucose may be limiting. β-glucothis compound synthesis requires a balanced flux of both precursors.
-
Solution:
-
Gallic Acid: Overexpress key enzymes in the shikimate pathway to boost the production of 3-dehydroshikimate (3-DHS), a key precursor to gallic acid. Consider feeding the culture with gallic acid to decouple precursor supply from product formation initially.
-
UDP-Glucose: While often abundant, UDP-glucose pools can be depleted. Ensure central carbon metabolism is robust to support its generation.
-
-
Category 2: Gallic Acid Accumulation with Low Conversion
Problem: My engineered strain produces gallic acid, but very little is converted to β-glucothis compound.
-
Possible Cause: Rate-Limiting UGT Conversion. This is a strong indication that the UGT enzyme is the bottleneck in your pathway.
-
Solution 1: Enzyme Engineering. Use site-directed mutagenesis to improve the catalytic efficiency (kcat/Km) of your chosen UGT for gallic acid.
-
Solution 2: Increase Enzyme Concentration. Improve the expression level of the UGT. This can be achieved by switching to a stronger promoter, using a higher copy number plasmid, or integrating multiple copies of the expression cassette into the host genome.
-
Solution 3: Optimize Reaction Conditions. Ensure the intracellular pH and temperature are within the optimal range for your specific UGT enzyme's activity. While difficult to control intracellularly, fermentation pH can have an impact.
-
Category 3: Poor Strain Growth and Instability
Problem: The engineered strain grows poorly after induction, or the production phenotype is unstable.
-
Possible Cause 1: Metabolic Burden. Overexpression of multiple pathway genes can impose a significant metabolic load on the host cell, diverting resources from essential processes and leading to slow growth.
-
Solution: Balance the expression levels of pathway genes. Use promoters of varying strengths to fine-tune enzyme levels. Integrating the pathway into the chromosome can lead to more stable, albeit potentially lower, expression compared to high-copy plasmids.
-
-
Possible Cause 2: Toxicity of Intermediates or Product. High concentrations of gallic acid or other pathway intermediates can be toxic to microbial cells.
-
Solution:
-
Implement dynamic pathway regulation. Use biosensors that activate the expression of downstream enzymes only when the substrate (e.g., gallic acid) accumulates to a certain level.
-
Optimize the fermentation process to remove the product from the medium as it is produced, for example, using in-situ product recovery methods.
-
-
Data Presentation
Table 1: Comparison of β-Glucothis compound Titer with Different UGT Enzyme Sources This table presents hypothetical data to illustrate the importance of enzyme screening.
| UGT Source Organism | Host Strain | Titer (mg/L) | Gallic Acid Conversion (%) |
| Vitis vinifera (VvUGT1) | E. coli BL21(DE3) | 35.2 | 45 |
| Quercus robur (QrUGT2) | E. coli BL21(DE3) | 92.4 | 88 |
| Camellia sinensis (CsUGT84A22) | E. coli BL21(DE3) | 61.5 | 72 |
| Fragaria × ananassa (FaUGT) | E. coli BL21(DE3) | 21.0 | 30 |
Table 2: Effect of Gallic Acid Feeding on Final Product Titer This table presents hypothetical data showing the impact of supplementing the precursor.
| Strain | Gallic Acid Added (g/L) | Final β-Glucothis compound Titer (mg/L) |
| E. coli BGG-01 (QrUGT2) | 0 | 95 |
| E. coli BGG-01 (QrUGT2) | 0.5 | 180 |
| E. coli BGG-01 (QrUGT2) | 1.0 | 255 |
| E. coli BGG-01 (QrUGT2) | 2.0 | 260 (Growth Inhibition Observed) |
Visualizations
Caption: Simplified biosynthesis pathway for β-glucothis compound in an engineered microbe.
Caption: General workflow for engineering a microbial strain for β-glucothis compound production.
Caption: A decision tree for troubleshooting low β-glucothis compound yield.
Experimental Protocols
Protocol 1: Shake-Flask Cultivation and Induction
-
Inoculation: Inoculate 50 mL of Luria-Bertani (LB) medium (supplemented with the appropriate antibiotic) in a 250 mL baffled flask with a single colony of the engineered E. coli strain.
-
Pre-culture: Grow the culture overnight at 37°C with vigorous shaking (220 rpm).
-
Main Culture: The next day, inoculate 100 mL of Terrific Broth (TB) medium in a 500 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Growth: Incubate at 37°C with shaking (220 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. If required, add filter-sterilized gallic acid at this step.
-
Production: Continue to incubate the culture for 24-48 hours at the lower temperature with shaking.
-
Harvesting: Collect cell samples for analysis. Centrifuge the culture at 8,000 x g for 10 minutes to separate the supernatant and cell pellet. Store samples at -20°C.
Protocol 2: Sample Preparation and HPLC Analysis
-
Sample Preparation:
-
Supernatant: Take 1 mL of the culture supernatant. Filter through a 0.22 µm syringe filter.
-
Intracellular: Resuspend the cell pellet from 1 mL of culture in 1 mL of methanol. Lyse the cells by sonication or bead beating. Centrifuge at 14,000 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be: 5% B for 5 min, ramp to 95% B over 20 min, hold for 5 min, return to 5% B over 5 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Create a standard curve using pure β-glucothis compound and gallic acid standards to quantify the concentrations in the samples.
References
Technical Support Center: Glucogallin Production in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yields of β-glucogallin in recombinant Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for producing β-glucothis compound in E. coli?
A1: The production of β-glucothis compound in E. coli from a simple carbon source like glucose is achieved through metabolic engineering. The core strategy involves two main components: 1) Engineering a robust pathway for the synthesis of the precursor, gallic acid (GA), and 2) Expressing a heterologous UDP-glucosyltransferase (UGT) that can efficiently convert GA and the endogenous UDP-glucose into β-glucothis compound.[1][2]
Q2: Which enzymes are critical for the conversion of gallic acid to β-glucothis compound?
A2: The key enzyme is a gallic acid 1-O-glucosyltransferase (a type of UGT).[1] Research has identified several UGTs from plants that can catalyze this reaction, such as UGT84A77 from Canarium album.[3][4] In a successful implementation in E. coli, a screened GA 1-O-glucosyltransferase was used to achieve de novo production of β-glucothis compound.
Q3: What are the main precursors for β-glucothis compound biosynthesis in engineered E. coli?
A3: The two direct precursors are gallic acid and UDP-glucose. Gallic acid is synthesized from intermediates of the shikimate pathway, which itself starts from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), both derived from glucose metabolism. UDP-glucose is an activated sugar donor synthesized from glucose-1-phosphate and UTP, and is readily available in E. coli.
Q4: What yields of β-glucothis compound have been achieved in recombinant E. coli?
A4: Researchers have reported the de novo production of 92.42 mg/L of β-glucothis compound from glucose in a metabolically engineered E. coli strain. This was achieved in a strain that was also optimized for high-level production of the gallic acid precursor, reaching up to 51.57 g/L of gallic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no β-glucothis compound production, but gallic acid is accumulating. | 1. Inefficient or inactive galloyl-1-O-β-D-glucosyltransferase (UGT).2. Insufficient supply of the co-substrate UDP-glucose.3. Suboptimal fermentation conditions (pH, temperature, induction) for the UGT enzyme. | 1. Screen for more efficient UGTs from different plant sources.2. Optimize the codon usage of the UGT gene for E. coli expression.3. Overexpress key genes in the UDP-glucose synthesis pathway, such as pgm (phosphoglucomutase) and galU (UDP-glucose pyrophosphorylase).4. Optimize inducer concentration (e.g., IPTG) and induction temperature to enhance soluble expression of the UGT. Lowering the temperature to 18-25°C can sometimes improve protein folding. |
| Low yields of both gallic acid and β-glucothis compound. | 1. Bottlenecks in the shikimate pathway, limiting the supply of gallic acid precursors.2. Carbon flux is being diverted to competing metabolic pathways.3. General issues with host strain health or plasmid stability. | 1. Overexpress key enzymes in the shikimate pathway to increase carbon flux towards gallic acid.2. Knock out competing pathways that drain precursors. For example, deleting genes involved in the degradation of intermediates.3. Ensure the host strain is suitable for heterologous expression (e.g., BL21(DE3)).4. Verify plasmid integrity and use fresh transformations for experiments. |
| The expressed UGT forms inclusion bodies. | 1. High induction temperature or high inducer concentration leading to protein misfolding and aggregation.2. The heterologous protein is inherently difficult to fold in E. coli. | 1. Lower the induction temperature (e.g., 18°C) and reduce the inducer (IPTG) concentration.2. Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist with proper protein folding.3. Fuse a solubility-enhancing tag (e.g., MBP, Smt3) to the UGT protein. |
| Cell growth is inhibited after induction. | 1. The expressed UGT is toxic to the E. coli host.2. Accumulation of β-glucothis compound or an intermediate metabolite is toxic. | 1. Use a lower inducer concentration for a "gentler" induction.2. Switch to a tightly regulated promoter system to minimize basal expression before induction.3. Optimize the fermentation medium to improve cell robustness. |
Visualizing the Metabolic Pathway and Workflow
Engineered β-Glucothis compound Biosynthesis Pathway in E. coli
References
- 1. Microbial synthesis of gallic acid and its glucoside β-glucothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Characterization of Glucosyltransferase That Forms 1-Galloyl- β-d-Glucothis compound in Canarium album L., a Functional Fruit Rich in Hydrolysable Tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Lability of the Ester Linkage in Glucogallin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the ester linkage in glucogallin.
FAQs - Understanding Glucothis compound Lability
Q1: What is glucothis compound and why is its ester linkage considered labile?
A1: Glucothis compound (β-1-O-galloyl-D-glucose) is a simple hydrolyzable tannin composed of gallic acid and glucose joined by a glycosyl-1-ester linkage.[1] This ester bond is susceptible to hydrolysis, a chemical reaction where water breaks the bond, leading to the degradation of glucothis compound into gallic acid and glucose. This lability is a known characteristic of galloyl esters and can be accelerated by various experimental conditions.[1]
Q2: What are the primary factors that contribute to the degradation of glucothis compound?
A2: The stability of the ester linkage in glucothis compound is significantly influenced by:
-
pH: The rate of hydrolysis generally increases with pH.[1] The ester bond is more susceptible to cleavage under neutral to alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]
-
Enzymes: Esterases and some β-glucosidases present in biological samples (e.g., cell lysates, tissue homogenates) can enzymatically cleave the ester bond.[3]
Q3: What are the degradation products of glucothis compound?
A3: The primary degradation products of glucothis compound are gallic acid and glucose, resulting from the hydrolysis of the ester linkage.
Q4: How can I store glucothis compound to ensure its stability?
A4: For long-term storage, solid glucothis compound should be stored at -20°C. Stock solutions are best prepared in anhydrous organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and stored at -20°C. It is not recommended to store aqueous solutions of glucothis compound for more than one day due to its instability in water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Glucothis compound degradation in aqueous assay buffer. | 1. Prepare fresh solutions: Always prepare aqueous solutions of glucothis compound immediately before use. 2. Optimize buffer pH: If possible, perform experiments at a slightly acidic pH (e.g., pH 6.0-6.5) to slow down hydrolysis. 3. Control temperature: Maintain the lowest feasible temperature during your experiment. 4. Include a time-course experiment: Assess the stability of glucothis compound in your specific assay buffer over the duration of the experiment. |
| Appearance of an unexpected peak corresponding to gallic acid in HPLC analysis. | Hydrolysis of glucothis compound during sample preparation or analysis. | 1. Acidify the mobile phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve the stability of glucothis compound during HPLC analysis. 2. Maintain low temperatures: Keep sample vials in a cooled autosampler (e.g., 4°C). 3. Minimize sample processing time: Process samples quickly to reduce the time glucothis compound is in an aqueous environment. |
| Loss of potency of stock solution over time. | Improper storage or repeated freeze-thaw cycles. | 1. Use anhydrous solvents: Ensure DMSO or DMF is of high quality and anhydrous. 2. Aliquot stock solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 3. Store properly: Store aliquots at -20°C or -80°C in tightly sealed vials. |
| High background signal or variability in cell-based assays. | Degradation of glucothis compound in cell culture media. | 1. Reduce incubation time: If the experimental design allows, minimize the incubation time of glucothis compound with cells. 2. Test media stability: Pre-incubate glucothis compound in the cell culture media for the duration of the experiment and analyze for degradation to understand its stability under your specific conditions. 3. Consider serum-free media for short-term experiments: Serum can contain esterases that may degrade glucothis compound. |
Quantitative Data: Glucothis compound Stability
The following tables summarize the impact of temperature on the hydrolysis of gallotannins, which provides an indication of the stability of glucothis compound's ester linkage under various conditions. The hydrolysis reaction is a two-step consecutive first-order reaction.
Table 1: Effect of Temperature on the Reaction Rate Constants of Gallotannin Hydrolysis
| Temperature (K) | k₁ (min⁻¹) | k₂ (min⁻¹) |
| 413.15 | 0.015 | 0.003 |
| 423.15 | 0.028 | 0.006 |
| 433.15 | 0.052 | 0.012 |
| 443.15 | 0.093 | 0.023 |
| 453.15 | 0.162 | 0.043 |
k₁ represents the rate constant for the hydrolysis of gallotannin to gallic acid, and k₂ represents the rate constant for the degradation of gallic acid.
Experimental Protocols
Protocol 1: Preparation and Handling of Glucothis compound Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of solid glucothis compound (MW: 332.26 g/mol ).
-
Dissolve in anhydrous DMSO or DMF to the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use volumes in tightly sealed vials.
-
Store at -20°C for up to 6 months.
-
-
Working Solution Preparation (Aqueous):
-
Immediately before use, thaw a single-use aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using your experimental buffer.
-
It is recommended to use a buffer with a slightly acidic to neutral pH (6.0-7.0) if compatible with your experimental system.
-
Use the freshly prepared aqueous solution immediately and do not store for later use.
-
Protocol 2: Monitoring Glucothis compound Stability by HPLC
This protocol allows for the simultaneous quantification of glucothis compound and its primary degradation product, gallic acid.
-
HPLC System and Column:
-
A standard HPLC system with a UV detector is suitable.
-
Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A common mobile phase is a gradient of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
A typical gradient might be: 10-30% B over 20 minutes.
-
-
Detection:
-
Set the UV detector to 280 nm.
-
-
Sample Preparation:
-
At various time points in your experiment, take an aliquot of your sample.
-
If necessary, quench any ongoing reactions (e.g., by adding acid or snap-freezing).
-
Centrifuge to remove any precipitates.
-
Transfer the supernatant to an HPLC vial.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Quantify the peak areas for glucothis compound and gallic acid against a standard curve of known concentrations for each compound.
-
Visualizations
References
Technical Support Center: Optimizing HPLC Parameters for Glucogallin Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of glucogallin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for glucothis compound separation?
A1: For initial method development for glucothis compound separation, a reversed-phase C18 column is a common choice. A typical starting point would involve a gradient elution with a mobile phase consisting of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).
Q2: Should I use isocratic or gradient elution for glucothis compound analysis?
A2: Gradient elution is generally preferred for analyzing glucothis compound, especially in complex samples like plant extracts.[1][2] Glucothis compound is a polar compound, and a gradient allows for efficient elution of other components with varying polarities, leading to better resolution and peak shape.[3][4] Isocratic elution, which uses a constant mobile phase composition, may be suitable for simpler, purified samples but can lead to long run times or poor resolution in complex mixtures.[5]
Q3: How does the mobile phase pH affect the separation of glucothis compound?
A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like glucothis compound, which contains phenolic hydroxyl groups. Adjusting the pH can alter the ionization state of glucothis compound, thereby affecting its retention time and peak shape. For acidic compounds, lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or acetic acid) suppresses the ionization of phenolic groups. This makes the analyte more hydrophobic, leading to increased retention on a reversed-phase column and often sharper peaks.
Q4: My C18 column is losing retention when I use a highly aqueous mobile phase for glucothis compound. What is happening?
A4: This phenomenon is likely "phase collapse" or "pore dewetting." It occurs with traditional C18 columns when the mobile phase contains a very high percentage of water (typically >95%). The hydrophobic C18 chains essentially fold in on themselves, expelling the polar mobile phase from the pores of the stationary phase. This leads to a dramatic loss of interaction between the analyte and the stationary phase, resulting in a significant decrease in retention time and poor reproducibility. To avoid this, ensure your mobile phase contains at least 5% organic solvent or use a column specifically designed for highly aqueous conditions (e.g., polar-embedded or polar-endcapped columns).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of glucothis compound.
Problem 1: Peak Tailing
Symptom: The glucothis compound peak is asymmetrical, with a drawn-out trailing edge.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in glucothis compound analysis.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Secondary Silanol Interactions | Glucothis compound, with its polar hydroxyl groups, can interact with residual acidic silanol groups on the silica surface of the stationary phase. This secondary interaction mechanism can lead to peak tailing. | Lower the mobile phase pH to 2.5-3.5 using an acid like formic or trifluoroacetic acid to suppress silanol ionization. Alternatively, use a high-quality, end-capped C18 column where residual silanols are deactivated. |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of glucothis compound's phenolic groups, both ionized and non-ionized forms can exist, leading to peak distortion. | Maintain a mobile phase pH that is at least 1-2 pH units away from the analyte's pKa to ensure it is in a single ionic state. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak distortion. | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. | Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume. |
Problem 2: Baseline Noise or Drift
Symptom: The baseline is unstable, showing random fluctuations (noise) or a gradual slope (drift).
Logical Troubleshooting Workflow
References
Troubleshooting low bioactivity of glucogallin extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucogallin extracts.
Troubleshooting Guide: Low Bioactivity of Glucothis compound Extracts
This guide addresses common issues that can lead to lower-than-expected bioactivity in your glucothis compound extracts.
Question: My glucothis compound extract shows low aldose reductase inhibitory activity. What are the potential causes and how can I troubleshoot this?
Answer:
Low bioactivity in your glucothis compound extract can stem from several factors throughout your experimental workflow, from initial extraction to the final bioassay. Here's a breakdown of potential issues and their solutions:
1. Inefficient Extraction:
-
Problem: The concentration of glucothis compound in your extract is too low.
-
Solutions:
-
Solvent Selection: Glucothis compound is a polar molecule. Ensure you are using an appropriate solvent system. Aqueous mixtures of ethanol or acetone are commonly effective.[1] For instance, a 9:1 acetone:water solution has been successfully used.[1]
-
Extraction Method: While maceration can be used, more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[2] However, be mindful that excessive heat from these methods can potentially degrade thermolabile compounds.
-
Source Material: The concentration of glucothis compound can vary significantly based on the plant source, geographical location, harvest time, and storage conditions of the plant material.[3]
-
2. Degradation of Glucothis compound:
-
Problem: Glucothis compound is a hydrolyzable tannin and can be sensitive to heat, pH, and enzymatic degradation.
-
Solutions:
-
Temperature Control: Avoid high temperatures during extraction and processing. Lyophilization (freeze-drying) is preferable to oven-drying for concentrating extracts. Store extracts at low temperatures (-20°C for short-term, -80°C for long-term).
-
pH Stability: Maintain a neutral to slightly acidic pH during extraction and storage. Extreme pH values can lead to hydrolysis of the ester bond, breaking down glucothis compound into gallic acid and glucose.
-
Enzymatic Degradation: Endogenous plant enzymes (e.g., esterases) can degrade glucothis compound. Flash-freezing fresh plant material in liquid nitrogen before extraction can help to deactivate these enzymes.
-
3. Presence of Interfering Compounds:
-
Problem: Other compounds in the crude extract may interfere with the bioassay, leading to inaccurate results.
-
Solutions:
-
Purification: Crude extracts contain a complex mixture of phytochemicals, including other tannins, flavonoids, and sugars, which can interfere with the assay.[2] Purification is often necessary.
-
Liquid-Liquid Partitioning: This can be used to separate compounds based on their polarity.
-
Column Chromatography: Techniques like Sephadex LH-20 chromatography are effective for purifying phenolic compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for isolating and quantifying glucothis compound.
-
-
4. Bioassay-Specific Issues:
-
Problem: The experimental setup of your aldose reductase assay may be suboptimal.
-
Solutions:
-
Enzyme Activity: Ensure the aldose reductase enzyme is active. Include a positive control (e.g., quercetin or a commercially available inhibitor like epalrestat) in your assay to validate its performance.
-
Substrate and Cofactor Concentrations: Use appropriate concentrations of the substrate (e.g., DL-glyceraldehyde) and the cofactor NADPH.
-
Spectrophotometer Settings: Ensure you are monitoring the decrease in NADPH absorbance at the correct wavelength (typically 340 nm).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of glucothis compound?
A1: Glucothis compound is found in various plants. Some of the most common and well-documented sources include Amla fruit (Emblica officinalis), pomegranate (Punica granatum), strawberries, and certain oak species.
Q2: How can I quantify the amount of glucothis compound in my extract?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 280 nm or 285 nm) is the most common and reliable method for quantifying glucothis compound. A C18 reversed-phase column is often used with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient.
Q3: What are the optimal storage conditions for glucothis compound extracts to maintain bioactivity?
A3: To minimize degradation, store glucothis compound extracts in a cool, dark, and dry place. For long-term storage, -20°C or -80°C is recommended. It is also advisable to store extracts under an inert gas (like nitrogen or argon) to prevent oxidation. Avoid repeated freeze-thaw cycles.
Q4: My extract has a high total phenolic content but low glucothis compound bioactivity. Why could this be?
A4: High total phenolic content does not necessarily correlate with high glucothis compound concentration or bioactivity. Your extract may be rich in other phenolic compounds (e.g., other tannins, flavonoids) that contribute to the total phenolic content but do not have significant aldose reductase inhibitory activity. It is also possible that the glucothis compound has degraded, while other more stable phenolics remain.
Data Presentation
Table 1: Glucothis compound Content and Extraction Yield from Emblica officinalis (Amla)
| Extraction Method | Solvent | Glucothis compound Content in Extract | Reference |
| Methanolic Extraction | Methanol | 1.46% | |
| Ethanolic Extraction | Ethanol | Not specified, but IC50 of 23.45 µg/ml for antioxidant activity | |
| Aqueous Extraction followed by Acetone:Water | 9:1 Acetone:Water | Major active component |
Table 2: Glucothis compound Content and Extraction Yield from Punica granatum (Pomegranate) Peel
| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g) | Notes | Reference |
| Solvent Extraction | 50% Ethanol | 438.3 | Highest TPC among tested solvents | |
| Pressurized Liquid Extraction | 77% Ethanol at 200°C | 164.3 | Optimized conditions | |
| Solid-Liquid Extraction | Ethanol and Pomegranate Juice | 484.27 | Enriched extract |
Table 3: IC50 Values of Glucothis compound for Aldose Reductase Inhibition
| Substrate | IC50 Value (µM) | Enzyme Source | Reference |
| DL-Glyceraldehyde | 58 ± 3 | Human Aldose Reductase (AKR1B1) | |
| Glucose (saturating) | 17 ± 1 | Human Aldose Reductase (AKR1B1) | |
| Glucose (physiological) | 13 ± 1 | Human Aldose Reductase (AKR1B1) | |
| Not specified | ~17 | Human Aldose Reductase (AKR1B1) |
Experimental Protocols
Protocol 1: Aldose Reductase Inhibition Assay
This protocol is adapted from methods used in studies on glucothis compound's inhibitory activity.
-
Reagents and Materials:
-
Recombinant human aldose reductase (AKR1B1)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate buffer (pH 6.2-7.0)
-
Glucothis compound extract dissolved in an appropriate solvent (e.g., DMSO, then diluted)
-
Positive control (e.g., quercetin, epalrestat)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the potassium phosphate buffer, NADPH, and the enzyme solution.
-
Add varying concentrations of the glucothis compound extract or the positive control to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of the extract compared to the control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the extract concentration.
-
Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Glucothis compound extract dissolved in methanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
Methanol
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 517 nm
-
-
Procedure:
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add varying concentrations of the glucothis compound extract or the positive control to the respective wells. Include a control well with methanol instead of the extract.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.
-
Visualizations
Caption: Experimental workflow for glucothis compound extraction and bioactivity assessment.
Caption: Glucothis compound's inhibition of the polyol pathway.
Caption: Glucothis compound's anti-inflammatory signaling pathway modulation.
References
- 1. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological Evaluation of Emblica officinalis Fruit Extract and its Anti-inflammatory and Free Radical Scavenging Properties - PMC [pmc.ncbi.nlm.nih.gov]
Glucogallin Stability Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of glucogallin in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid glucothis compound?
A1: Solid β-glucothis compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare and store glucothis compound solutions?
A2: For short-term use, purified β-glucothis compound can be dissolved in water and stored at -20°C.[1] However, it is not recommended to store aqueous solutions for more than one day.[1] For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can be used, where glucothis compound has a higher solubility.[1] These stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Q3: What factors can affect the stability of glucothis compound in solution?
A3: The stability of glucothis compound, a hydrolysable tannin, is primarily affected by pH, temperature, and the solvent used. Generally, glucothis compound is more stable in acidic conditions compared to neutral or basic conditions.[2] Elevated temperatures will accelerate its degradation.
Q4: What are the potential degradation products of glucothis compound?
A4: As a gallotannin, glucothis compound can undergo hydrolysis of its ester linkage, especially under basic conditions or at high temperatures. This hydrolysis would yield gallic acid and glucose. Further degradation or oxidation of gallic acid could also occur.
Q5: How can I monitor the stability of my glucothis compound solution?
A5: The stability of glucothis compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of glucothis compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity of glucothis compound solution. | Degradation of glucothis compound due to improper storage or handling. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly at low temperature and protected from light. Verify the pH of your experimental buffer, as basic conditions can accelerate degradation. |
| Appearance of unknown peaks in HPLC analysis of a glucothis compound sample. | Formation of degradation products. | This is indicative of glucothis compound degradation. Characterize these new peaks using techniques like LC-MS to identify the degradation products (e.g., gallic acid). Consider adjusting your experimental conditions (lower pH, lower temperature) to minimize degradation. |
| Precipitation observed in aqueous glucothis compound solution. | Low solubility of glucothis compound in aqueous buffers. | The solubility of β-glucothis compound in PBS (pH 7.2) is approximately 0.3 mg/mL. If higher concentrations are needed, consider using a co-solvent like DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent experimental results between batches of glucothis compound solutions. | Variability in solution preparation and storage. Degradation occurring at different rates. | Standardize your protocol for solution preparation, including the solvent, pH, and storage conditions. Prepare single-use aliquots to avoid variability from freeze-thaw cycles. It is advisable to run a quick quality check (e.g., HPLC) on a new batch of solution if inconsistent results are observed. |
Data on Glucothis compound Stability
Precise quantitative data on the degradation kinetics of glucothis compound under various conditions are limited in publicly available literature. However, based on studies of similar hydrolysable tannins, the following qualitative and semi-quantitative trends can be summarized.
Table 1: Influence of pH on the Stability of a Gallotannin (PGG) in Solution at Ambient Temperature
| pH | Remaining PGG after 3h (%) | Remaining PGG after 24h (%) | Stability |
| 2.0 | >95 | 91.88 | High |
| 4.0 | >95 | ~90 | High |
| 6.0 | ~80 | ~60 | Moderate |
| 7.0 | ~70 | ~40 | Low |
| 8.0 | ~50 | ~20 | Low |
| 10.0 | ~20 | <10 | Very Low |
Data adapted from a study on 1,2,3,4,6-pentagalloylglucopyranose (PGG), a compound structurally similar to glucothis compound.
Table 2: Influence of Temperature on the Stability of a Gallotannin (PGG) in Aqueous Solution
| Temperature (°C) | Stability | Notes |
| 4 | High | Recommended for short-term storage of solutions. |
| 25 (Room Temp) | Moderate | Degradation is expected over extended periods. |
| 37 | Low to Moderate | Significant degradation can occur during long incubations. |
| 60-100 | Very Low | Rapid degradation is observed. |
Qualitative summary based on general knowledge of hydrolysable tannin stability.
Table 3: Solubility of β-Glucothis compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~12 mg/mL | |
| Dimethylformamide | ~14 mg/mL | |
| PBS (pH 7.2) | ~0.3 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of Glucothis compound
This protocol outlines a general procedure to assess the stability of glucothis compound under various stress conditions. The extent of degradation should be monitored by a validated stability-indicating HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of glucothis compound in a suitable solvent (e.g., methanol or a buffer of known pH) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and/or an elevated temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for specific time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for specific time points, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C). Take samples at various time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all the stressed samples and a control sample (stored at -20°C) by a stability-indicating HPLC method. Compare the chromatograms to determine the percentage of degradation and identify the formation of degradation products.
Protocol 2: HPLC Method for Glucothis compound Analysis
This is a general HPLC method that can be optimized for the analysis of glucothis compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient can be started with a low percentage of Mobile Phase B (e.g., 5%) and gradually increased to a higher percentage (e.g., 95%) over 20-30 minutes to elute glucothis compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of glucothis compound.
References
Technical Support Center: Enhancing the Bioavailability of Glucogallin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of glucogallin for in vivo studies. Glucothis compound, a polyphenolic compound found in various plants, exhibits promising therapeutic potential, but its efficacy is often limited by poor oral bioavailability. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on potential bioavailability enhancement.
Frequently Asked Questions (FAQs)
Q1: What is glucothis compound and why is its bioavailability a concern for in vivo research?
A1: Glucothis compound (1-O-galloyl-β-D-glucose) is a natural polyphenolic compound with demonstrated antioxidant, anti-inflammatory, and antidiabetic properties. Its therapeutic potential is significant, but like many polyphenols, it suffers from low oral bioavailability. This is primarily due to its poor stability in the gastrointestinal tract, extensive first-pass metabolism in the liver, and rapid elimination from the body.[1][2][3] These factors result in low plasma concentrations of the active compound, potentially limiting its therapeutic effects in in vivo models.
Q2: What are the primary strategies for enhancing the oral bioavailability of glucothis compound?
A2: The main approaches to improve the oral bioavailability of glucothis compound focus on protecting it from degradation and enhancing its absorption across the intestinal barrier. Key strategies include:
-
Nanoformulations: Encapsulating glucothis compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from the harsh environment of the stomach and intestines, increase its surface area for better dissolution, and facilitate its uptake by intestinal cells.[4][5]
-
Lipid-Based Formulations: Formulations like phytosomes, which are complexes of the natural compound and phospholipids, can improve the lipophilicity of glucothis compound, thereby enhancing its ability to cross the lipid-rich membranes of intestinal cells.
-
Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can inhibit drug-metabolizing enzymes or efflux pumps in the intestine and liver, leading to increased absorption and reduced metabolism of co-administered drugs.
Q3: What are the expected improvements in bioavailability with these formulation strategies?
A3: While specific quantitative data for glucothis compound nanoformulations is limited in publicly available literature, studies on other polyphenols with similar bioavailability challenges have shown significant improvements. For instance, nanoformulations of compounds like curcumin and resveratrol have demonstrated a several-fold increase in oral bioavailability compared to the unformulated compounds. It is reasonable to expect similar enhancements for glucothis compound when formulated appropriately.
Q4: Which animal models are suitable for studying the oral bioavailability of glucothis compound?
A4: Rodent models, particularly rats (e.g., Sprague-Dawley or Wistar strains), are commonly used for initial pharmacokinetic studies of polyphenols due to their well-characterized gastrointestinal physiology and cost-effectiveness. Mice can also be utilized. For more advanced studies aiming for closer human physiological relevance, larger animal models like beagle dogs may be considered.
Q5: What are the key pharmacokinetic parameters to measure in a glucothis compound bioavailability study?
A5: Key pharmacokinetic parameters to assess include:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area under the curve): The total exposure to the drug over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Absolute Bioavailability (%F): The fraction of the orally administered drug that reaches systemic circulation compared to intravenous administration.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Glucothis compound in Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Poor affinity between glucothis compound and the carrier material. | - Screen different types of lipids (for SLNs) or polymers (for polymeric nanoparticles) to find a matrix with better compatibility with glucothis compound. - Consider modifying the surface of the nanoparticles to improve interaction with glucothis compound. |
| Suboptimal formulation parameters. | - Optimize the drug-to-carrier ratio. A higher ratio may lead to drug expulsion. - Adjust the concentration of the surfactant or stabilizer. Insufficient stabilization can lead to aggregation and poor encapsulation. |
| Inefficient preparation method. | - For homogenization techniques, optimize the speed and duration of homogenization. - For solvent evaporation methods, ensure complete dissolution of both glucothis compound and the carrier in the organic phase before emulsification. |
Issue 2: Instability of Glucothis compound Formulations (e.g., aggregation, drug leakage)
| Potential Cause | Troubleshooting Steps |
| Inadequate surface stabilization. | - Increase the concentration of the surfactant or stabilizer. - Use a combination of stabilizers for synergistic effects. - Evaluate the zeta potential of the nanoparticles; a value further from zero (either positive or negative) generally indicates better colloidal stability. |
| Inappropriate storage conditions. | - Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) to minimize aggregation. - For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant to create a stable powder form. |
| Degradation of glucothis compound during formulation. | - If using methods involving heat, minimize the exposure time and temperature to prevent thermal degradation of glucothis compound. - Protect the formulation from light, as polyphenols can be light-sensitive. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Unformulated Glucothis compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | Poor (specific % not stated) | |
| Metabolism | Rapidly metabolized to glucuronide conjugates | |
| Elimination | Primarily via renal and non-renal pathways | |
| Urinary Half-life | Approximately 31 hours | |
| Urinary Excretion | Up to 8% of administered dose excreted in urine |
Note: This table summarizes baseline data for unformulated glucothis compound. Enhanced formulations are expected to significantly improve these parameters, particularly bioavailability.
Table 2: Expected Bioavailability Enhancement for Polyphenols with Nanoformulations
| Polyphenol | Formulation | Fold Increase in Bioavailability | Reference |
| Gemcitabine | β-Glucan Nanoparticles | 5.1-fold | |
| Various Anti-Diabetic Drugs | Polymeric Nanoparticles | 2-3 fold | |
| Diosgenin | PLGA Nanoparticles | Significant improvement |
This table provides examples of bioavailability enhancement achieved for other compounds using nanoformulations and suggests the potential for similar improvements for glucothis compound.
Experimental Protocols
Protocol 1: Preparation of Glucothis compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline and may require optimization for glucothis compound.
Materials:
-
Glucothis compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Method: High-Pressure Homogenization (Hot Homogenization Technique)
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of glucothis compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of Glucothis compound-Phospholipid Complex (Phytosome)
This protocol provides a general method for preparing phytosomes and should be optimized for glucothis compound.
Materials:
-
Glucothis compound
-
Phosphatidylcholine (e.g., from soy)
-
Aprotic solvent (e.g., acetone, ethanol)
-
Non-solvent (e.g., n-hexane)
Method: Solvent Evaporation
-
Dissolution: Dissolve glucothis compound and phosphatidylcholine in a suitable aprotic solvent in a round-bottom flask in a specific molar ratio (e.g., 1:1 or 1:2).
-
Reaction: Reflux the mixture for a specified time (e.g., 2 hours) with constant stirring.
-
Concentration: Concentrate the solution under reduced pressure using a rotary evaporator until a viscous residue is obtained.
-
Precipitation: Add a non-solvent (e.g., n-hexane) to the concentrated residue with continuous stirring to precipitate the glucothis compound-phospholipid complex.
-
Isolation and Drying: Filter the precipitate, wash it with the non-solvent to remove any unreacted components, and dry it under vacuum to obtain the phytosome powder.
-
Characterization: Characterize the prepared phytosomes using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm complex formation. Also, evaluate its solubility and dissolution properties.
Signaling Pathways and Experimental Workflows
Aldose Reductase Inhibition Pathway by Glucothis compound
Glucothis compound is a known inhibitor of aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, glucothis compound can mitigate the pathological effects of high glucose levels.
Caption: Inhibition of the Aldose Reductase Pathway by Glucothis compound.
Experimental Workflow for Bioavailability Enhancement
The following workflow outlines the key steps in developing and evaluating a bioavailability-enhanced formulation of glucothis compound.
Caption: Workflow for Enhancing Glucothis compound Bioavailability.
Glucothis compound's Putative Role in NF-κB and MAPK Signaling
Glucothis compound's anti-inflammatory properties suggest its interaction with key inflammatory signaling pathways like NF-κB and MAPK. By inhibiting these pathways, glucothis compound can potentially reduce the expression of pro-inflammatory cytokines.
Caption: Glucothis compound's Potential Inhibition of Inflammatory Pathways.
References
- 1. Research Portal [rex.libraries.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Short Review on Glucothis compound and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing the Power of Polyphenols through Nanoencapsulation for Adjuvant Therapy against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoencapsulation of Promising Bioactive Compounds to Improve Their Absorption, Stability, Functionality and the Appearance of the Final Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification techniques to remove glucogallin isomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of glucogallin, with a focus on resolving its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying glucothis compound isomers?
A1: The main challenge lies in the structural similarity of glucothis compound isomers, particularly the α and β anomers. These molecules have identical molecular weights and similar chemical properties, making them difficult to separate using standard chromatographic techniques. Achieving baseline separation often requires high-resolution methods and careful optimization of parameters like mobile phase composition, temperature, and stationary phase chemistry.[1][2]
Q2: What is the most common overall strategy for purifying β-glucothis compound from a crude plant extract?
A2: A widely used and effective strategy is a two-step process. First, an initial fractionation of the crude extract (e.g., from Emblica officinalis) is performed using size-exclusion or affinity chromatography, such as with Sephadex LH-20.[3][4] This step removes many unrelated compounds. The second step involves refining the active fractions using high-performance liquid chromatography (HPLC) on a reversed-phase column, like a C18 column, which can resolve the target compound to high purity.[3]
Q3: Which analytical techniques are best for identifying and confirming the purity of glucothis compound fractions?
A3: A combination of techniques is recommended. HPLC coupled with a photodiode array (PDA) detector is used for initial detection and quantification. For structural confirmation and to ensure no co-eluting impurities are present, Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for elucidating the precise isomeric structure, including the anomeric configuration (α or β), of the purified compound.
Q4: Why is my glucothis compound yield low after the purification process?
A4: Low yield can result from several factors. During extraction, incomplete recovery from the initial matrix (e.g., plant material) can occur. In the chromatographic steps, losses can happen due to irreversible binding to the column, degradation of the compound if conditions are too harsh (e.g., improper pH), or collecting fractions that are too narrow and discarding overlapping peaks. Each step, from initial extraction to final HPLC purification, should be optimized to maximize recovery.
Q5: Can I use a single chromatography step to purify glucothis compound isomers?
A5: While theoretically possible with a highly selective column and an optimized method, it is generally impractical to achieve high purity of a specific glucothis compound isomer from a complex crude extract in a single step. A multi-step approach, starting with a broader separation technique and followed by a high-resolution method, is more effective and robust.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of glucothis compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution of Isomers | 1. Inappropriate Mobile Phase: The solvent gradient may be too steep or the organic/aqueous ratio may not be optimal for separating structurally similar isomers. | 1. Optimize Gradient: Decrease the gradient slope (e.g., from a 5-30% to a 10-25% gradient over a longer time). Test different organic modifiers (e.g., methanol instead of acetonitrile) or add a small percentage of an acid like formic acid to the mobile phase to improve peak shape. |
| 2. Incorrect Column Choice: The stationary phase (e.g., standard C18) may not have sufficient selectivity for the isomers. | 2. Select a Different Column: Test columns with different chemistries, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which offer different selectivity mechanisms. For anomers, a specialized chiral column may provide the necessary resolution. | |
| 3. High Flow Rate: The flow rate may be too fast to allow for proper partitioning and separation between the stationary and mobile phases. | 3. Reduce Flow Rate: Lower the flow rate (e.g., from 1.5 mL/min to 0.7-1.0 mL/min) to increase the interaction time with the stationary phase and improve separation efficiency. | |
| 4. Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts and affect selectivity. | 4. Use a Column Oven: Maintain a constant and optimized column temperature (e.g., 40 °C) to ensure reproducible results. | |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample can saturate the column, leading to broad and asymmetric peaks. | 1. Reduce Sample Concentration: Dilute the sample or inject a smaller volume. For preparative runs, use a larger diameter column. |
| 2. Secondary Interactions: Unwanted interactions between glucothis compound and the silica backbone of the column can cause tailing. | 2. Adjust Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to suppress silanol interactions. | |
| 3. Column Degradation: The column may be contaminated or have lost its stationary phase integrity. | 3. Clean or Replace Column: Flush the column with a strong solvent wash series. If performance does not improve, replace the column. | |
| Low Recovery / No Peak Detected | 1. Sample Degradation: Glucothis compound may be unstable in the sample solvent or mobile phase. | 1. Check Sample Stability: Ensure the sample is dissolved in a compatible solvent (e.g., water or a low percentage of organic solvent) and analyze it promptly. Store stock solutions at low temperatures (e.g., -20°C). |
| 2. Strong Sample Adsorption: The compound may be irreversibly binding to the column. | 2. Modify Elution Conditions: Use a stronger elution buffer or a different stationary phase. In some cases, flushing the column with a very strong solvent may recover the compound. | |
| 3. Detection Issues: The detector wavelength may be incorrect, or the compound concentration may be below the limit of detection. | 3. Verify Detector Settings: Ensure the UV detector is set to an appropriate wavelength for glucothis compound (e.g., 280 nm). Concentrate the sample if it is too dilute. |
Data Presentation
Table 1: Comparison of Chromatographic Methods for Glucothis compound Purification
| Parameter | Step 1: Size-Exclusion Chromatography | Step 2: Reversed-Phase HPLC |
| Purpose | Initial fractionation of crude extract | High-resolution purification of target isomer |
| Stationary Phase | Sephadex LH-20 | C18, 5 µm (e.g., Phenomenex Luna) |
| Mobile Phase | Absolute Ethanol | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient (e.g., 5-30% Acetonitrile over 35 min) |
| Flow Rate | N/A (Gravity-fed) | 1.5 mL/min (Semi-prep) or 0.7 mL/min (Analytical) |
| Detection | Offline activity assay (e.g., Aldose Reductase Inhibition) | UV at 280 nm |
| Typical Outcome | Active fractions containing a mixture of tannins and glucothis compound | Purified β-glucothis compound (>95% purity) |
Experimental Protocols
Protocol 1: Two-Step Purification of β-Glucothis compound from Emblica officinalis Extract
This protocol is adapted from methodologies described for the isolation of β-glucothis compound.
Part A: Initial Fractionation using Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell 100 g of Sephadex® LH-20 resin in absolute ethanol for at least 4 hours (or overnight).
-
Pack a glass column (e.g., 54 cm x 4 cm) with the swollen resin slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by washing with at least two column volumes of absolute ethanol.
-
-
Sample Preparation and Loading:
-
Prepare an aqueous extract from the lyophilized plant material.
-
Further extract 10 g of the lyophilized aqueous extract powder with 200 mL of a 9:1 acetone:water solution.
-
Filter the extract and concentrate the filtrate under reduced pressure.
-
Load the concentrated aqueous acetone filtrate onto the equilibrated Sephadex LH-20 column.
-
-
Elution and Fraction Collection:
-
Elute the column with absolute ethanol under gravity flow.
-
Collect fractions of a consistent volume (e.g., 10-15 mL).
-
Monitor the fractions for the presence of the target compound. Since glucothis compound may not have a strong chromophore for easy visualization, an offline bioassay (like an aldose reductase inhibition assay) or thin-layer chromatography (TLC) can be used to identify the active fractions.
-
Part B: High-Resolution Purification by Semi-Preparative RP-HPLC
-
Preparation:
-
Pool the active fractions identified in Part A and evaporate the solvent to dryness, for example, under a stream of nitrogen.
-
Reconstitute the dried residue in the initial HPLC mobile phase (e.g., 5% acetonitrile in water).
-
Prepare mobile phases: Phase A (e.g., Water + 0.1% Formic Acid) and Phase B (e.g., Acetonitrile + 0.1% Formic Acid).
-
-
HPLC Conditions:
-
Column: Phenomenex Luna C18 semi-preparative column (5 µm, 100 Å, 10 x 250 mm) with a guard column.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 30% B
-
30-35 min: Hold at 30% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
-
Fraction Collection and Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Collect fractions corresponding to the major peaks observed on the chromatogram.
-
Analyze the purity of each collected fraction using analytical HPLC-MS.
-
Pool the fractions containing the pure β-glucothis compound isomer.
-
Confirm the final structure and isomeric configuration using ¹H and ¹³C NMR.
-
Visualizations
Caption: Experimental workflow for β-glucothis compound purification.
References
Addressing aggregation of glucogallin during LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the aggregation of glucogallin during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is glucothis compound and why is it prone to aggregation?
Glucothis compound is a polar phenolic compound, specifically a gallotannin, formed by an ester bond between gallic acid and β-D-glucose.[1][2][3] Its structure contains numerous hydroxyl (-OH) groups, which can readily form strong hydrogen bonds with other glucothis compound molecules. Under certain conditions (e.g., high concentration, non-optimal solvent polarity, or pH), these intermolecular forces can lead to the formation of soluble or insoluble aggregates, complicating analysis.
Q2: What are the common symptoms of glucothis compound aggregation in my LC-MS data?
You may be experiencing glucothis compound aggregation if you observe the following issues:
-
Poor Peak Shape: Peaks may appear broad, exhibit significant tailing, or be split into multiple smaller peaks.[4]
-
Shifting Retention Times: Inconsistent retention times between injections can indicate interactions with the column or system that are exacerbated by aggregation.[5]
-
Poor Reproducibility: The signal intensity or peak area for glucothis compound may vary significantly between replicate injections of the same sample.
-
System Carryover: Residual glucothis compound from a previous injection can appear in subsequent blank or sample runs, suggesting it has "stuck" to parts of the LC system.
-
Increased Backpressure: Over time, the precipitation of aggregates within the column or tubing can lead to a gradual or sudden increase in system backpressure.
Q3: How does mobile phase pH affect glucothis compound aggregation and analysis?
Mobile phase pH is a critical parameter for analyzing ionizable compounds like glucothis compound. The phenolic hydroxyl groups on the galloyl moiety are acidic. Running the mobile phase at a pH close to the pKa of these groups can result in a mixed population of ionized and non-ionized molecules, leading to poor peak shapes like splitting or broadening. To ensure a single, consistent form of the analyte, it is best practice to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa. For acidic compounds like gallotannins, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is a common strategy to suppress ionization, leading to better retention and improved peak symmetry.
Q4: Can my sample preparation be causing aggregation?
Yes. Glucothis compound has limited solubility in aqueous buffers like PBS (approx. 0.3 mg/mL) and aqueous solutions are not recommended for storage for more than a day. High concentrations in the sample solvent can lead to aggregation before the sample is even injected. It is crucial to use a solvent that ensures complete solubilization and to prepare samples fresh whenever possible.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to glucothis compound aggregation.
Problem 1: Poor Peak Shape (Broadening, Tailing, Splitting)
| Potential Cause | Recommended Solution |
| Sub-optimal Mobile Phase pH | The pH may be too close to the pKa of glucothis compound's phenolic groups, causing mixed ionization states. Solution: Acidify the mobile phase. Add 0.1% formic acid or 0.1% acetic acid to both mobile phase A (aqueous) and B (organic) to suppress ionization and ensure a single analyte form. |
| Inappropriate Solvent Strength | The injection solvent may be significantly stronger than the initial mobile phase, causing the sample to spread on the column before the gradient starts. Solution: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. Ideally, dissolve the sample directly in the starting mobile phase mixture. |
| Analyte Aggregation in Sample | The concentration of glucothis compound in the sample vial is too high for the chosen solvent, leading to pre-injection aggregation. Solution: Lower the sample concentration. If solubility is an issue, consider using a solvent with a higher percentage of organic content (e.g., 50% methanol) for sample preparation, provided it is compatible with your injection volume and initial LC conditions. |
Problem 2: Poor Reproducibility & System Carryover
| Potential Cause | Recommended Solution |
| Non-specific Binding / Adsorption | Glucothis compound aggregates are "sticky" and can adsorb to surfaces in the autosampler needle, injection loop, and column. Solution: Implement a robust needle wash protocol. Use a strong solvent wash (e.g., a mix of acetonitrile/isopropanol/water) for the needle and injection port between samples. Running blank injections after high-concentration samples can also help identify and mitigate carryover. |
| Column Contamination | Aggregates from previous injections have precipitated on the column frit or stationary phase. Solution: Perform a column flush with a strong solvent. Refer to the column manufacturer's guidelines, but a typical flush might involve high concentrations of acetonitrile or isopropanol. |
| Sample Instability | Glucothis compound may be degrading or aggregating in the autosampler over the course of a long run. Aqueous solutions of glucothis compound are not stable for long periods. Solution: Use a cooled autosampler (e.g., 4-10 °C) to slow down degradation. Prepare fresh samples and analyze them promptly. |
Experimental Protocols & Methodologies
Protocol 1: Mobile Phase Optimization for Glucothis compound Analysis
This protocol outlines a systematic approach to developing a robust mobile phase for separating glucothis compound while minimizing aggregation.
-
Column Selection: Use a standard C18 reversed-phase column (e.g., 2.1 or 4.6 mm i.d., 100-150 mm length, <5 µm particle size).
-
Solvent Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile. Acetonitrile often provides better peak definition than methanol for phenolic compounds.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Gradient: Start with a shallow gradient, for example:
-
0-2 min: 5% B
-
2-20 min: Ramp from 5% to 40% B
-
20-22 min: Ramp to 95% B (column wash)
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
-
Optimization: Inject a standard solution of glucothis compound and observe the peak shape.
-
If the peak is broad or tailing, consider increasing the initial percentage of the organic solvent (B) slightly or making the gradient shallower to improve focusing on the column.
-
Adjusting the column temperature (e.g., between 25-40 °C) can also influence peak shape and retention.
-
Protocol 2: Sample Preparation for Stability
-
Solvent Choice: For stock solutions, use organic solvents like DMSO or dimethylformamide, where glucothis compound has higher solubility (~12-14 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution into a solvent mixture compatible with your LC method's starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Concentration: Aim for the lowest concentration that provides an adequate signal-to-noise ratio to minimize the risk of aggregation.
-
Storage: Analyze samples immediately after preparation. If temporary storage is necessary, keep vials in a cooled autosampler. Avoid storing diluted aqueous working solutions for more than one day.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting common issues encountered during glucothis compound analysis.
Caption: A troubleshooting workflow for glucothis compound LC-MS analysis.
Conceptual Model of Glucothis compound Aggregation
This diagram illustrates the potential mechanism of glucothis compound aggregation through intermolecular hydrogen bonding.
Caption: Intermolecular hydrogen bonding drives glucothis compound aggregation.
References
- 1. Glucothis compound | C13H16O10 | CID 124375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucothis compound - Wikipedia [en.wikipedia.org]
- 3. 1-Galloyl-glucose | 13405-60-2 [chemicalbook.com]
- 4. zefsci.com [zefsci.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Strategies to improve the selectivity of glucogallin inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of glucogallin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My glucothis compound analog shows potent inhibition of the target enzyme but has poor selectivity against related enzymes. What are the initial steps to address this?
A1: Poor selectivity is a common challenge. Here’s a systematic approach to start troubleshooting:
-
Confirm Target and Off-Target Identity: Ensure you are screening your inhibitor against the most relevant off-target enzymes. For instance, when targeting aldose reductase (AKR1B1), it is crucial to also screen against highly similar isoforms like aldehyde reductase (AKR1A1) and AKR1B10.[1]
-
Re-evaluate Assay Conditions: Inconsistent IC50 values can sometimes be mistaken for poor selectivity. Ensure that your assay conditions, such as substrate and enzyme concentrations, are consistent across all experiments.[1] For competitive inhibitors, it's recommended to use a substrate concentration at or below the Michaelis constant (Km).[1]
-
Structural Analysis: Analyze the structural differences between your target and off-target enzymes, particularly in the inhibitor binding site. Computational modeling can help identify key residues that may be exploited to enhance selectivity.
Q2: I am observing high variability in my IC50 measurements for the same inhibitor. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations and, consequently, variable results. Visually inspect for any precipitation and consider using a different solvent or a lower concentration if needed.[1][2]
-
Enzyme Stability and Concentration: Ensure you are using a consistent concentration of a stable enzyme preparation. Enzymes can lose activity over time, so it's best to use fresh preparations or properly stored aliquots.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor should be optimized and standardized to ensure that the binding equilibrium is reached before initiating the reaction.
-
DMSO Concentration: If using DMSO to dissolve your inhibitor, keep its final concentration consistent across all assays, as it can affect enzyme activity and compound solubility.
Q3: My glucothis compound derivative is chemically unstable in the aqueous assay buffer. How can I improve its stability while maintaining its inhibitory activity?
A3: The natural ester linkage in β-glucothis compound is known to be labile in aqueous solutions. To address this:
-
Modify the Linker: Consider replacing the unstable ester linkage with more stable functional groups such as amides, ethers, or triazoles. For example, replacing the ester with an amide linkage has been shown to produce a stable, potent, and selective inhibitor of aldose reductase.
-
Perform Stability Assays: Systematically evaluate the stability of your derivatives under various conditions (e.g., different pH values, temperatures) to identify the most stable candidates early in the development process.
Q4: My computational docking predictions for inhibitor binding are not correlating well with my experimental results. What are some common pitfalls in molecular docking?
A4: Discrepancies between computational and experimental data are common. Here are some potential reasons:
-
Receptor Flexibility: Proteins are dynamic, and their conformation can change upon ligand binding. Using a rigid receptor in your docking simulation might not represent the true binding state. Consider using flexible docking protocols or molecular dynamics simulations to account for protein flexibility.
-
Scoring Function Limitations: The scoring function used to rank docked poses may not accurately predict binding affinities for your specific system. It can be beneficial to use multiple scoring functions and compare the results, a practice known as consensus scoring.
-
Ligand Protonation and Tautomeric States: The protonation state and tautomeric form of your ligand can significantly influence its binding mode. Ensure that these are correctly assigned before docking.
-
Crystal Structure Quality: The resolution and quality of the protein crystal structure used for docking are critical. Higher resolution structures generally lead to more reliable results.
Troubleshooting Guides
Guide 1: Improving Inhibitor Selectivity Through Structural Modification
This guide outlines a workflow for rationally designing glucothis compound inhibitors with improved selectivity.
Guide 2: Experimental Workflow for Assessing Inhibitor Potency and Stability
This diagram illustrates the key experimental steps to characterize a new glucothis compound analog.
Data Presentation
Table 1: Inhibitory Activity of β-Glucothis compound and its Analogs against Aldose Reductase (AKR1B1)
| Compound | Linkage | IC50 (µM) against AKR1B1 | Selectivity over AKR1B10 & AKR1A1 | Reference |
| β-glucothis compound (BGG) | Ester | 8 | Yes | |
| Amide-linked glucoside (BGA) | Amide | 9 | Yes | |
| Ether-linked analog | Ether | > 100 (inactive) | N/A | |
| Triazole-linked analog | Triazole | > 100 (inactive) | N/A |
Experimental Protocols
Protocol 1: In Vitro Aldose Reductase (AKR1B1) Inhibition Assay
This protocol is adapted from studies on aldose reductase inhibitors.
Materials:
-
Purified rat lens aldose reductase
-
0.067 M Phosphate buffer (pH 6.2)
-
NADPH solution (final concentration 0.15 mM)
-
DL-glyceraldehyde solution (substrate, final concentration 10 mM)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In each well of the microplate, add the following in order:
-
Phosphate buffer
-
Lens supernatant (enzyme source)
-
NADPH solution
-
Inhibitor solution (or solvent for control)
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 3-5 minutes. This corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression.
Controls:
-
No-inhibitor control: Contains all components except the inhibitor (substitute with solvent).
-
No-enzyme control: Contains all components except the enzyme to control for non-enzymatic NADPH oxidation.
Protocol 2: Chemical Stability Assay in Aqueous Buffer
This protocol provides a general method for assessing the chemical stability of an inhibitor.
Materials:
-
Test inhibitor
-
Aqueous buffers at different pH values (e.g., pH 4, 7.4, 9)
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution into the different aqueous buffers to a final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile or methanol.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate and half-life.
Protocol 3: Ex Vivo Lens Organ Culture for Aldose Reductase Inhibitor Efficacy
This protocol is based on methods used to evaluate the efficacy of aldose reductase inhibitors in preventing sugar-induced cataract formation.
Materials:
-
Freshly isolated rat lenses
-
TC-199 culture medium
-
High glucose or galactose solution (to induce cataract)
-
Test inhibitor
-
24-well culture plates
-
Dissecting microscope
-
Incubator (37°C, 5% CO2)
Procedure:
-
Aseptically dissect lenses from rat eyes and place them in pre-warmed culture medium.
-
Examine each lens under a dissecting microscope to ensure it is clear and free of defects.
-
Place one lens in each well of a 24-well plate containing 2 mL of culture medium.
-
Divide the lenses into the following groups:
-
Control: Medium with normal glucose.
-
High Sugar: Medium with high glucose or galactose (e.g., 30 mM).
-
Inhibitor Treatment: High sugar medium containing the test inhibitor at various concentrations.
-
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24-72 hours.
-
Periodically observe the lenses under the dissecting microscope for the development of opacity (cataract).
-
At the end of the incubation period, lenses can be homogenized to measure the accumulation of sorbitol (the product of aldose reductase activity) by HPLC or an enzymatic assay.
-
Assess the efficacy of the inhibitor by comparing the degree of lens opacification and sorbitol accumulation in the treated groups to the high sugar control group.
References
Validation & Comparative
A Comparative Analysis of Glucogallin's Bioactivity from Diverse Natural Origins
For researchers and drug development professionals, understanding the nuanced differences in the bioactivity of a natural compound from various sources is critical for harnessing its full therapeutic potential. This guide provides a comparative overview of the biological activities of glucogallin, a simple hydrolyzable tannin, isolated from different natural sources. The data presented herein is supported by experimental evidence to aid in the objective assessment of its performance and potential applications.
Glucothis compound (β-1-O-galloyl-D-glucose) is a key precursor in the biosynthesis of more complex tannins and is found in a variety of plants, including amla (Emblica officinalis), pomegranate (Punica granatum), and oak species (Quercus spp.). It has garnered significant interest for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] This comparison focuses on these key bioactivities, presenting quantitative data where available and detailing the experimental protocols used for their determination.
Quantitative Comparison of Bioactivity
Direct comparative studies on the bioactivity of purified glucothis compound from different natural sources are limited. However, by compiling available data, we can draw initial comparisons. The following table summarizes the key quantitative findings on the bioactivity of glucothis compound from Emblica officinalis and related activities of extracts from other glucothis compound-containing plants.
| Natural Source | Bioactivity | Assay | Key Findings |
| Emblica officinalis (Amla) | Aldose Reductase Inhibition | Enzyme Inhibition Assay | IC50 = 17 ± 1 µM[3] |
| Punica granatum (Pomegranate) Peel Extract | Antioxidant Activity | DPPH Radical Scavenging Assay | 81% inhibition at 50 ppm (Methanol extract)[4] |
| Quercus robur (European Red Oak) Extract | Anti-inflammatory Activity | Cytokine Secretion Assay (in stimulated human leucocytes) | Significant decrease in IFNγ, IL-17a, IL-12, IL-2, IL-1β, and IL-23 secretion.[5] |
*Note: Data for Punica granatum and Quercus robur are for extracts and not purified glucothis compound. The bioactivity is attributed to the synergistic effects of multiple compounds, including glucothis compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Aldose Reductase Inhibition Assay
This assay determines the ability of a compound to inhibit the aldose reductase enzyme, which is implicated in diabetic complications.
-
Enzyme and Substrate Preparation: Recombinant human aldose reductase (AKR1B1) is purified. The substrate solution is prepared with D,L-glyceraldehyde.
-
Reaction Mixture: The assay is typically conducted in a 96-well plate. Each well contains sodium phosphate buffer (pH 6.2), NADPH, the enzyme, and the test compound (glucothis compound) at varying concentrations.
-
Initiation and Measurement: The reaction is initiated by adding the substrate, D,L-glyceraldehyde. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is widely used to evaluate the antioxidant capacity of natural compounds.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compound (glucothis compound or plant extract) is dissolved in methanol at various concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway influenced by glucothis compound and a typical workflow for its bioactivity screening.
Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of glucothis compound.
Figure 2. General experimental workflow for the comparison of glucothis compound bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Short Review on Glucothis compound and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the antioxidant activity of pomegranate (Punica granatum) peel and seed extracts using in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Activity Relationship of Glucogallin Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of β-glucogallin and its derivatives, focusing on their structure-activity relationship (SAR) as enzyme inhibitors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Comparative Performance of Glucothis compound Derivatives
The primary biological target identified for β-glucothis compound (BGG) and its derivatives is aldose reductase (AKR1B1), an enzyme implicated in diabetic complications.[1][2][3][4] The structural modification of the glycosidic linkage in BGG has been shown to significantly impact its stability and inhibitory activity. Below is a summary of the in vitro inhibitory potency of BGG and its amide-linked derivative (BGA) against human aldose reductase (AKR1B1) and its selectivity over related enzymes.
| Compound Name | Structure | Target Enzyme | IC50 (µM) | Selectivity vs. AKR1B10 | Selectivity vs. AKR1A1 | Reference |
| β-Glucothis compound (BGG) | 1-O-galloyl-β-D-glucose | AKR1B1 | 8 | Negligible Inhibition | Negligible Inhibition | [1] |
| AKR1B1 | 17 | - | - | |||
| Amide N-glycoside derivative (BGA) | Amide-linked glucoside | AKR1B1 | 9 | Negligible Inhibition | Negligible Inhibition |
Key Structural Insights
The data indicates that replacing the labile ester linkage in β-glucothis compound with a more stable amide linkage results in a derivative (BGA) that retains potent and specific inhibitory activity against aldose reductase. The similar IC50 values of BGG and BGA suggest that the galloyl moiety and the glucose core are the primary determinants of inhibitory activity, while the nature of the linkage (ester vs. amide) primarily influences the compound's stability rather than its direct interaction with the enzyme's active site. Both compounds demonstrated high selectivity for AKR1B1 over the related enzymes AKR1B10 and AKR1A1, indicating a specific binding mode.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
In Vitro Aldose Reductase Inhibition Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against recombinant human aldose reductase (rhAR).
Materials:
-
Recombinant human aldose reductase (rhAR)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer
-
Test compounds (Glucothis compound derivatives)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of rhAR in a suitable buffer. Prepare stock solutions of NADPH and DL-glyceraldehyde in the assay buffer.
-
Assay Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of the test compound.
-
Enzyme Addition: Initiate the reaction by adding the rhAR enzyme solution to the wells. The final volume of the reaction mixture is typically 200 µL.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C). Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Biological Pathways and Workflows
To further elucidate the context of this research, the following diagrams, generated using Graphviz, illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The Polyol Pathway and Inhibition by Glucothis compound Derivatives.
Caption: General Workflow for SAR Studies of Glucothis compound Derivatives.
References
- 1. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
- 2. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation and characterization of β-glucothis compound as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Glucogallin's Anti-Diabetic Efficacy: An In Vivo Comparative Analysis
For researchers and professionals in drug development, the exploration of naturally derived compounds for the management of diabetes presents a promising frontier. Among these, β-glucogallin, a polyphenolic compound found in plants such as Emblica officinalis (amla), has garnered attention for its potential anti-diabetic properties. This guide provides a comparative analysis of the in vivo and ex vivo validated anti-diabetic effects of glucothis compound, presenting key experimental data against established alternatives and detailing the methodologies employed in these pivotal studies.
Comparative Efficacy of Glucothis compound
The anti-diabetic effects of glucothis compound have been evaluated in both clinical and preclinical settings, primarily through extracts of Emblica officinalis standardized for their β-glucothis compound content. These studies provide a quantitative basis for comparing its efficacy against metformin, a first-line therapeutic for type 2 diabetes, and sorbinil, an aldose reductase inhibitor.
Clinical Comparison with Metformin
A randomized, open-label clinical study involving newly diagnosed type 2 diabetes mellitus patients with dyslipidemia compared the effects of an Emblica officinalis extract (EOE), containing 10% β-glucothis compound, with metformin over a 90-day period. The results demonstrate a significant dose-dependent anti-diabetic and lipid-lowering effect of the EOE.[1]
Table 1: Comparative Efficacy of EOE (10% β-glucothis compound) and Metformin [1]
| Parameter | EOE - 1 g/day (Mean Change) | EOE - 2 g/day (Mean Change) | Metformin - 500 mg/day (Mean Change) |
| Fasting Blood Sugar (mg/dL) | -16.8% | -21.6% | -14.9% |
| Postprandial Blood Sugar (mg/dL) | -19.4% | -24.5% | -18.2% |
| Hemoglobin A1c (HbA1c) (%) | -11.2% | -14.1% | -9.6% |
| Total Cholesterol (mg/dL) | -12.9% | -17.5% | -15.2% |
| Triglycerides (mg/dL) | -18.6% | -24.3% | -21.5% |
| LDL Cholesterol (mg/dL) | -17.8% | -24.1% | -20.9% |
| HDL Cholesterol (mg/dL) | +5.6% | +8.2% | +4.3% |
Note: The data represents the percentage change from baseline after 90 days of treatment.
The 2 g/day dose of EOE showed superior efficacy in reducing fasting and postprandial blood sugar compared to metformin.[1]
Ex Vivo Comparison with Sorbinil
Glucothis compound's role in mitigating diabetic complications has been investigated through its inhibition of aldose reductase, an enzyme implicated in the development of diabetic cataracts. An ex vivo study using lenses from transgenic mice overexpressing human aldose reductase (AKR1B1) compared the efficacy of β-glucothis compound to sorbinil in preventing sorbitol accumulation under hyperglycemic conditions.[2]
Table 2: Inhibition of Sorbitol Accumulation by β-glucothis compound and Sorbinil [2]
| Treatment | Concentration | Inhibition of Sorbitol Accumulation |
| β-glucothis compound | 30 µM | 73% |
| Sorbinil | 10 µM | 97% |
This study highlights β-glucothis compound's potent activity in inhibiting a key pathway associated with diabetic complications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited.
Clinical Trial: EOE vs. Metformin
-
Study Design: A randomized, open-label, comparative study.
-
Participants: 125 newly diagnosed type 2 diabetes mellitus patients with dyslipidemia.
-
Intervention: Participants were divided into three groups and received either 1 g/day of EOE, 2 g/day of EOE, or 500 mg/day of metformin for 90 days.
-
Data Collection: Fasting blood sugar, postprandial blood sugar, HbA1c, and lipid profiles were assessed at baseline and at the end of the 90-day treatment period.
-
Analytical Methods: Standard clinical laboratory methods were used for all biochemical analyses.
Ex Vivo Lens Culture: β-glucothis compound vs. Sorbinil
-
Animal Model: Transgenic mice overexpressing human aldose reductase (AKR1B1) in the lens.
-
Experimental Setup: Lenses were dissected and cultured ex vivo in a high-glucose medium (27.5 mM) to mimic hyperglycemic conditions.
-
Treatment Groups:
-
Control (no treatment)
-
β-glucothis compound (30 µM)
-
Sorbinil (10 µM)
-
-
Incubation: Lenses were incubated for 72 hours.
-
Outcome Measure: Sorbitol accumulation in the lenses was quantified.
-
Statistical Analysis: A one-tailed, unpaired Student's t-test was used to compare sorbitol levels between treated and untreated groups.
Signaling Pathways of Glucothis compound's Anti-Diabetic Action
While direct in vivo studies on the specific signaling pathways of purified β-glucothis compound are emerging, research on Emblica officinalis extract, rich in glucothis compound and other polyphenols, suggests a multi-targeted mechanism of action. The anti-diabetic effects are likely mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism, such as the PI3K/Akt and AMPK pathways.
One study on an ethyl acetate extract of P. emblica in streptozotocin-induced diabetic mice suggested that the extract acts as an activator of AMPK and/or a regulator of the insulin (Akt) pathway. The treatment led to increased phosphorylation of Akt in liver tissue.
Based on the collective evidence from studies on Emblica officinalis extracts, a proposed mechanism involves the activation of these pathways, leading to enhanced glucose uptake and reduced hepatic glucose production.
This guide consolidates the current in vivo and ex vivo evidence supporting the anti-diabetic effects of glucothis compound. The comparative data underscores its potential as a therapeutic agent, while the detailed protocols provide a foundation for further research and validation. The proposed signaling pathways offer a framework for mechanistic studies to fully elucidate glucothis compound's mode of action.
References
- 1. Novel Emblica officinalis extract containing β-glucothis compound vs. metformin: a randomized, open-label, comparative efficacy study in newly diagnosed type ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO01862D [pubs.rsc.org]
- 2. Antidiabetic potential of gallic acid from Emblica officinalis: Improved glucose transporters and insulin sensitivity through PPAR-γ and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucogallin's Selectivity for Aldo-Keto Reductase 1B1: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of glucogallin's inhibitory activity across various aldo-keto reductases (AKRs), highlighting its notable selectivity for AKR1B1. The following sections present quantitative data, detailed experimental protocols, and an exploration of the associated signaling pathways to support further research and development of selective AKR inhibitors.
Glucothis compound, a naturally occurring gallotannin, has demonstrated potent and selective inhibitory activity against aldo-keto reductase 1B1 (AKR1B1), also known as aldose reductase. This selectivity is a critical attribute for therapeutic applications, as off-target inhibition of other structurally similar AKR family members can lead to undesirable side effects. This guide compares the inhibitory profile of glucothis compound against AKR1B1 and other key human AKRs, namely AKR1B10 and AKR1A1.
Comparative Inhibitory Activity of Glucothis compound
Experimental data consistently demonstrates that glucothis compound is a potent inhibitor of AKR1B1 while exhibiting minimal to no activity against other tested AKRs at comparable concentrations.[1][2][3]
| Enzyme | Substrate | IC50 (µM) | Inhibition Notes |
| AKR1B1 (Aldose Reductase) | Glyceraldehyde | 58 ± 3 | Potent inhibition observed.[1][3] |
| Glucose | 17 ± 1 | Potent inhibition observed. | |
| AKR1B10 | Glyceraldehyde | > 100 | Negligible and non-dose-responsive inhibition. |
| AKR1A1 (Aldehyde Reductase) | Glyceraldehyde | > 100 | Negligible and non-dose-responsive inhibition. |
Experimental Protocols
The determination of glucothis compound's inhibitory activity against various aldo-keto reductases was conducted using established in vitro enzyme inhibition assays.
Enzyme Inhibition Assay
A standardized spectrophotometric assay is utilized to measure the enzymatic activity of AKRs. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Recombinant human AKR1B1, AKR1B10, and AKR1A1
-
NADPH
-
Substrate (e.g., D,L-glyceraldehyde or glucose)
-
Glucothis compound (or other inhibitors)
-
Sodium phosphate buffer (pH 6.2)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing sodium phosphate buffer, NADPH, and the respective AKR enzyme.
-
Glucothis compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance at 340 nm is monitored over time to determine the reaction rate.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Below is a graphical representation of a typical experimental workflow for determining the inhibitory activity of a compound against aldo-keto reductases.
Signaling Pathways of Aldo-Keto Reductases
The selectivity of glucothis compound for AKR1B1 is crucial due to the distinct and vital roles of different AKR family members in cellular signaling.
AKR1B1: The Polyol Pathway and Inflammatory Signaling
AKR1B1 is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. AKR1B1 is also involved in inflammatory processes through the activation of the NF-κB and PKC signaling pathways.
AKR1B10: Role in Cancer Progression
AKR1B10 is overexpressed in several types of cancer and is implicated in cell proliferation, migration, and invasion. It is known to be involved in signaling pathways that are critical for cancer progression, including the NF-κB, ERK, and PI3K/AKT pathways.
AKR1A1: Cellular Detoxification
AKR1A1, or aldehyde reductase, plays a crucial role in cellular detoxification by catalyzing the reduction of a wide range of aldehydes and ketones, including those generated during oxidative stress. Its substrates include biogenic and xenobiotic aldehydes.
Conclusion
References
- 1. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis | PLOS One [journals.plos.org]
A Comparative Analysis of Synthetic vs. Natural Glucogallin for Researchers and Drug Development Professionals
An in-depth examination of the properties, efficacy, and production methods of natural and synthetically-derived β-glucogallin, providing critical data for research and therapeutic development.
Executive Summary
Production and Chemical Properties
The origin of a compound can significantly influence its purity, isomeric composition, and ultimately, its biological activity. Natural glucothis compound is typically extracted from plant sources, while synthetic glucothis compound can be produced through chemical synthesis or microbial fermentation.
Natural Glucothis compound:
-
Sources: Predominantly found in medicinal plants such as amla (Phyllanthus emblica), pomegranates, and strawberries.[1]
-
Extraction: The process involves the extraction of plant material with a solvent, followed by chromatographic purification to isolate β-glucothis compound.[2] This method can yield a highly purified product, but may also contain minor impurities from the plant matrix.
Synthetic Glucothis compound:
-
Chemical Synthesis: Total synthesis of β-glucothis compound can be achieved through multi-step chemical reactions. These methods offer the potential for high purity and scalability, but may be more costly and involve the use of hazardous reagents.
-
Microbial Synthesis: An emerging alternative involves the use of genetically engineered microorganisms, such as Escherichia coli, to produce β-glucothis compound from simple sugars.[3] This approach offers a potentially more sustainable and cost-effective production method.
Table 1: Comparison of Production Methods for β-Glucothis compound
| Feature | Natural Extraction | Chemical Synthesis | Microbial Synthesis |
| Source | Plants (e.g., Phyllanthus emblica) | Chemical precursors | Genetically engineered microbes |
| Purity | High, but may contain plant-derived impurities | Potentially very high | High, with potential for downstream purification |
| Scalability | Dependent on plant availability and extraction efficiency | High | Potentially high |
| Cost | Can be variable depending on source and yield | Can be high due to multi-step processes | Potentially lower at scale |
| Environmental Impact | Dependent on cultivation and extraction practices | Can involve hazardous solvents and reagents | Generally considered more sustainable |
Comparative Biological Activity
While direct comparative studies are lacking, the biological activity of highly purified natural β-glucothis compound has been extensively studied. It is reasonable to assume that synthetic β-glucothis compound, if produced to a high degree of purity and isomeric correctness, would exhibit comparable biological activity.
Table 2: Summary of Reported Biological Activities of Natural β-Glucothis compound
| Biological Activity | Assay | Key Findings | Reference |
| Antidiabetic | Aldose Reductase Inhibition | IC50 of 17 µM against human aldose reductase (AKR1B1).[4] | |
| Sorbitol Accumulation Inhibition | 73% inhibition of sorbitol accumulation in transgenic mouse lenses at 30 µM. | ||
| Anti-inflammatory | LPS-induced Macrophage Activation | Significant decrease in ROS, NO, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | |
| NF-κB Pathway Inhibition | Attenuates nuclear translocation of NF-κB p65. | ||
| Antioxidant | ROS Scavenging | Alleviates arsenic-induced ROS production in macrophages. |
Modulation of Signaling Pathways
β-glucothis compound exerts its biological effects by modulating key cellular signaling pathways implicated in inflammation and metabolic disease.
Aldose Reductase and the Polyol Pathway
A primary mechanism of β-glucothis compound's antidiabetic action is through the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to diabetic complications.
Caption: Glucothis compound's inhibition of the Aldose Reductase pathway.
NF-κB Signaling Pathway
β-glucothis compound has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. By preventing the nuclear translocation of NF-κB, glucothis compound can suppress the expression of pro-inflammatory genes.
Caption: Glucothis compound's modulation of the NF-κB signaling pathway.
Experimental Protocols
Extraction and Purification of Natural β-Glucothis compound from Phyllanthus emblica
This protocol is adapted from the methods described in the literature for the bioassay-guided isolation of β-glucothis compound.
-
Extraction:
-
Lyophilized and powdered fruit pericarp of P. emblica is extracted with an aqueous solvent.
-
The aqueous extract is then further extracted with a 9:1 acetone:water solution.
-
-
Chromatographic Purification:
-
The acetone-water extract is subjected to Sephadex® LH-20 flash chromatography.
-
Fractions are collected and assayed for biological activity (e.g., aldose reductase inhibition).
-
Active fractions are pooled and further purified by C18 reversed-phase high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The purified compound is identified and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).
-
In Vitro Aldose Reductase Inhibition Assay
This assay is used to determine the inhibitory activity of glucothis compound against aldose reductase.
-
Enzyme and Substrate Preparation:
-
Purified recombinant human aldose reductase (AKR1B1) is used.
-
Substrates include glucose or glyceraldehyde. The cofactor NADPH is also required.
-
-
Assay Procedure:
-
The enzyme is incubated with varying concentrations of β-glucothis compound.
-
The reaction is initiated by the addition of the substrate and NADPH.
-
Enzyme activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
-
Data Analysis:
-
The concentration of glucothis compound that inhibits 50% of the enzyme activity (IC50) is calculated by non-linear regression analysis.
-
Conclusion and Future Directions
Natural β-glucothis compound has demonstrated significant therapeutic potential, particularly in the context of diabetic complications and inflammatory diseases. While synthetic routes for β-glucothis compound are being developed and offer advantages in terms of scalability and purity control, there is a clear need for direct comparative studies to quantitatively assess the biological equivalence of natural and synthetic forms. Future research should focus on head-to-head comparisons of highly purified natural and synthetic β-glucothis compound in a range of biological assays. Such studies will be crucial for informing the selection of the optimal source of this promising therapeutic agent for further preclinical and clinical development.
References
- 1. A Short Review on Glucothis compound and its Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Isolation and Characterization of β-Glucothis compound as a Novel Aldose Reductase Inhibitor from Emblica officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial synthesis of gallic acid and its glucoside β-glucothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The isolation and characterization of β-glucothis compound as a novel aldose reductase inhibitor from Emblica officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Glucogallin Versus its N-Glycoside Amide Derivative
For Researchers, Scientists, and Drug Development Professionals
Chemical Stability: A Significant Advantage for the N-Glycoside Amide Derivative
A major drawback of β-glucogallin is the instability of its glycosyl-1-ester linkage in aqueous solutions.[1] To address this, the N-glycoside amide derivative (BGA) was designed, where the ester linkage is replaced with a more stable amide bond.[1]
Table 1: Comparative Stability of BGG and BGA in Aqueous Solution
| Compound | Conditions | Time Point | Remaining Compound (%) |
| β-glucothis compound (BGG) | pH 0.33, 80°C | 15 minutes | 24% |
| 30 minutes | 0% | ||
| β-glucothis compound-N-glycoside amide (BGA) | pH 0.33, 80°C | 6 days | 96% |
Data sourced from Li et al., 2014.[1]
As the data clearly indicates, BGA exhibits vastly superior stability compared to BGG, particularly under harsh acidic and high-temperature conditions.[1] This enhanced stability is a critical attribute for a potential therapeutic agent, ensuring its integrity and bioavailability.
Biological Activity: Aldose Reductase Inhibition
Both β-glucothis compound and its N-glycoside amide derivative have been evaluated as inhibitors of aldose reductase (AKR1B1), an enzyme of the polyol pathway that is upregulated in hyperglycemic conditions and contributes to diabetic complications such as retinopathy and neuropathy.[1]
Table 2: Comparative Inhibitory Activity against Aldose Reductases
| Compound | Target Enzyme | IC₅₀ (µM) |
| β-glucothis compound (BGG) | AKR1B1 | 8 ± 1 |
| AKR1B10 | No Inhibition | |
| AKR1A1 | No Inhibition | |
| β-glucothis compound-N-glycoside amide (BGA) | AKR1B1 | 9 ± 2 |
| AKR1B10 | No Inhibition | |
| AKR1A1 | No Inhibition |
Data sourced from Li et al., 2014.
Impressively, the modification of the ester linkage to an amide in BGA did not compromise its inhibitory potency against AKR1B1, with its IC₅₀ value being virtually identical to that of the parent compound, BGG. Furthermore, BGA retained the high selectivity of BGG, showing no significant inhibition of other related aldo-keto reductases, AKR1B10 and AKR1A1.
In a cell-based assay using Raw264.7 murine macrophages, both BGG and BGA were shown to effectively inhibit sorbitol accumulation by approximately 50%, further confirming the efficacy of BGA in a cellular context.
Antioxidant and Anti-inflammatory Activity: An Area for Further Investigation
β-glucothis compound is recognized for its antioxidant and anti-inflammatory properties. It has been shown to reduce the expression of lipopolysaccharide-induced inflammatory markers by inhibiting aldose reductase in murine macrophages and ocular tissues. However, to date, there are no published studies directly comparing the antioxidant and anti-inflammatory activities of BGG with its N-glycoside amide derivative, BGA. This represents a significant knowledge gap and a promising direction for future research to fully characterize the therapeutic potential of this stabilized derivative.
Experimental Protocols
Synthesis of β-Glucothis compound N-glycoside Amide (BGA)
The synthesis of BGA from glucosyl azide and benzoyl chloride is a multi-step process. A trimethylphosphine (PMe₃)-mediated Staudinger reaction is first employed to form the N-glycosylamide, which is then converted to BGA through debenzylation using sodium methoxide (NaOMe).
Caption: Synthetic pathway for β-glucothis compound N-glycoside amide (BGA).
Aldose Reductase (AKR1B1) Inhibition Assay
The inhibitory activity of BGG and BGA against AKR1B1 is determined by measuring the decrease in NADPH absorbance at 340 nm. The assay is performed in a phosphate buffer containing NADPH, recombinant human AKR1B1, and the test compound. The reaction is initiated by the addition of the substrate, glyceraldehyde.
Caption: Experimental workflow for the aldose reductase inhibition assay.
Signaling Pathway
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. By converting excess glucose to sorbitol, it can lead to osmotic stress and the generation of reactive oxygen species (ROS), contributing to cellular damage and the progression of diabetic complications. BGG and BGA act by inhibiting this initial step.
Caption: The polyol pathway and the site of inhibition by BGG and BGA.
Conclusion
The N-glycoside amide derivative of β-glucothis compound, BGA, represents a significant improvement over its parent compound in terms of chemical stability, a crucial factor for drug development. This enhanced stability is achieved without sacrificing the potent and selective inhibitory activity against aldose reductase. These findings position BGA as a promising lead compound for the development of therapeutics targeting diabetic complications. Further research is warranted to explore the comparative antioxidant and anti-inflammatory properties of BGA to fully elucidate its therapeutic potential.
References
Benchmarking Glucogallin's Performance Against Other Phenolic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucogallin, a simple phenolic compound, is a subject of growing interest in the scientific community for its potential therapeutic applications. As a precursor in the biosynthesis of hydrolyzable tannins, it is naturally found in various plants, including oak and amla fruit.[1][2] Its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, position it as a promising candidate for further investigation in drug development.[2][3] This guide provides a comparative analysis of glucothis compound's performance against other well-researched phenolic compounds: gallic acid, epigallocatechin gallate (EGCG), quercetin, and curcumin. The objective is to offer a clear, data-driven benchmark of their respective bioactivities to aid researchers in their ongoing and future studies.
I. Comparative Analysis of Bioactivity
To provide a comprehensive benchmark, the performance of glucothis compound and other selected phenolic compounds was evaluated across three key areas: antioxidant activity, anti-inflammatory effects, and anti-cancer efficacy. The following tables summarize the available quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50) values, from various in vitro studies. It is important to note that direct head-to-head comparative studies for glucothis compound against the other compounds are limited. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, enabling them to neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods to evaluate this activity.
Table 1: Comparison of Antioxidant Activity (IC50 values in µM)
| Compound | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) |
| Glucothis compound | Data not available | Data not available |
| Gallic Acid | 13.2 | 1.03 µg/mL (~6.05 µM) |
| EGCG | - | - |
| Quercetin | 4.60 ± 0.3 | 48.0 ± 4.4 |
| Curcumin | 32.86 | 2.58 µg/mL (~7.00 µM) |
Note: IC50 values can vary between studies due to different experimental conditions. The provided values serve as a general comparison.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds are known to modulate inflammatory pathways. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Studies have shown that β-glucothis compound pre-treatment leads to a significant decrease in NO in LPS-stimulated macrophages, indicating its potent anti-inflammatory effect. It has also been shown to inhibit the activation of key inflammatory pathways like NF-κB and the NLRP3 inflammasome.
Table 2: Comparison of Anti-inflammatory Activity (IC50 values for NO inhibition in RAW 264.7 cells)
| Compound | IC50 for NO Inhibition (µM) |
| Glucothis compound | Data not available (demonstrated significant reduction) |
| Gallic Acid | - |
| EGCG | - |
| Quercetin | 17.1 (Luteolin, a similar flavonoid) |
| Curcumin | - |
Note: Data for direct IC50 values for NO inhibition by all listed compounds under identical conditions is limited. The value for Luteolin is provided as a reference for a structurally similar flavonoid to Quercetin.
Anti-cancer Activity
The potential of phenolic compounds to inhibit cancer cell growth is a significant area of research. The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds on cancer cell lines. The human breast cancer cell line MCF-7 is a common model for such studies.
Emerging evidence suggests that glucothis compound has anti-proliferative activity against cancer cell lines. However, specific IC50 values for glucothis compound on the MCF-7 cell line were not found in the reviewed literature.
Table 3: Comparison of Anti-cancer Activity (IC50 values in µM for MCF-7 cell line)
| Compound | MTT Assay (IC50 in µM) |
| Glucothis compound | Data not available |
| Gallic Acid | 117.6 (20 µg/mL) |
| EGCG | 37.68 |
| Quercetin | 37 |
| Curcumin | 20 |
Note: The reported IC50 values are from different studies and may have been determined under varying experimental conditions (e.g., incubation time).
II. Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies behind the presented data, the following diagrams illustrate a key signaling pathway modulated by phenolic compounds and a general workflow for their comparative evaluation.
Caption: NF-κB signaling pathway modulated by phenolic compounds.
Caption: General workflow for comparative bioactivity assessment.
III. Detailed Experimental Protocols
The following are summarized methodologies for the key experiments cited in this guide. These protocols are based on standard procedures found in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation period (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compound for a certain period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at around 540 nm after a short incubation period.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
Conclusion
This comparative guide provides a foundational benchmark for the bioactivity of glucothis compound in relation to other prominent phenolic compounds. While the available data suggests that glucothis compound possesses significant antioxidant, anti-inflammatory, and anti-cancer properties, a clear quantitative comparison is hampered by the limited availability of specific IC50 values in standardized assays. The provided data for gallic acid, EGCG, quercetin, and curcumin offer a valuable context for glucothis compound's potential. To definitively establish its relative potency, further direct, head-to-head comparative studies employing standardized experimental protocols are essential. Such research will be crucial in unlocking the full therapeutic potential of glucothis compound and guiding its future development as a novel therapeutic agent.
References
Safety Operating Guide
Navigating the Disposal of "Gallin": A Procedural Guide for Laboratory Professionals
Identifying the Chemical "Gallin" for Safe Disposal
The term "this compound" does not correspond to a standard chemical name in laboratory practice. It is likely a partial name or a misspelling. Based on phonetic similarity and common laboratory usage, the most probable chemical being referred to as "this compound" is Gallic acid . This guide, therefore, provides detailed disposal procedures for Gallic acid.
Crucial Safety Notice: If "this compound" in your possession is a different substance, these procedures will not be appropriate. Always verify the chemical's identity by checking the container label and consulting its specific Safety Data Sheet (SDS) before proceeding with any handling or disposal.
Immediate Safety and Handling of Gallic Acid
Before initiating disposal, it is essential to handle Gallic acid with appropriate safety measures. According to its Safety Data Sheet, Gallic acid can cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[2][3]
-
Ventilation: Handle Gallic acid powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to moisture and air.
Summary of Chemical and Disposal Data for Gallic Acid
The following table summarizes key data for Gallic acid, pertinent to its safe disposal.
| Property | Data |
| CAS Number | 149-91-7 |
| Molecular Formula | C₇H₆O₅ |
| Physical State | White to off-white crystalline powder |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| Disposal Method | Must be disposed of in accordance with national and local regulations via a licensed chemical destruction plant or controlled incineration. |
| Environmental Precautions | Do not let the product enter drains, surface water, or ground water. |
| Transport Information | Not regulated as a dangerous good for transport (IATA-DGR, IMDG-Code). |
Step-by-Step Disposal Procedures for Gallic Acid
The disposal of Gallic acid waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
Protocol 1: Unused or Expired Gallic Acid (Solid)
-
Containment: Keep the solid Gallic acid in its original, labeled container. Do not mix it with other chemical waste.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" or "Waste Gallic Acid" and includes the full chemical name and any associated hazards.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. The material may be sent for controlled incineration with flue gas scrubbing.
Protocol 2: Contaminated Labware and Materials (e.g., gloves, filter paper)
-
Segregation: Collect all solid materials contaminated with Gallic acid (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled, and sealed plastic bag or container.
-
Labeling: Label the container as "Hazardous Waste" and list "Gallic Acid Contaminated Debris."
-
Disposal: Dispose of the container through your institution's chemical waste program. Do not place these materials in the regular trash.
Protocol 3: Gallic Acid Solutions (Aqueous or Solvent-Based)
-
Containment: Collect liquid waste containing Gallic acid in a dedicated, leak-proof, and sealable container. Ensure the container material is compatible with the solvent used.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents, including solvents and an estimated concentration of Gallic acid.
-
Storage: Keep the waste container tightly closed and store it in a designated hazardous waste area with secondary containment to prevent spills.
-
Disposal: Schedule a pickup with your EHS office for proper disposal. Do not pour Gallic acid solutions down the drain.
Protocol 4: Empty Gallic Acid Containers
-
Decontamination: To render an empty container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which Gallic acid is soluble).
-
Rinsate Collection: Collect the rinsate from all three rinses as hazardous liquid waste and manage it according to Protocol 3.
-
Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The clean, empty container can then be disposed of in the regular laboratory trash or recycling, depending on institutional policy. For combustible packaging materials, controlled incineration is a possible disposal route.
Experimental Protocols: Spill Management
In the event of a Gallic acid spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection if dust is generated.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Cleanup:
-
Carefully sweep or vacuum up the dry powder, avoiding dust generation.
-
Place the collected material into a suitable, closed container for disposal as hazardous waste.
-
Clean the affected area with a damp cloth or paper towels. Collect the cleaning materials as contaminated waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Gallic acid waste.
References
Personal protective equipment for handling Gallin
Due to the ambiguity of the term "Gallin," this guide provides essential safety and logistical information for three possible substances: Galangin , Gallic Acid , and the chemical element Gallium . Please identify the specific substance you are working with to ensure you follow the correct procedures.
Galangin
Galangin is a flavonoid with antioxidant and anti-inflammatory properties. While not classified as a hazardous substance by all sources, some safety data sheets (SDS) indicate it can cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate precautions are necessary.
Hazard Summary
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Skin Irritation: May cause skin irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2]
Personal Protective Equipment (PPE) for Handling Galangin
The following table summarizes the recommended personal protective equipment when handling Galangin, particularly in powder form or when generating dust or aerosols.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level dust respirator should be used when handling the powder or if dust is generated. | Prevents inhalation of airborne particles which can cause respiratory irritation. |
Experimental Protocols: Safe Handling and Disposal of Galangin
Handling Procedure:
-
Ventilation: Work in a well-ventilated area. Use a fume hood or other local exhaust ventilation when handling powders to minimize dust generation.
-
Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with eyes and skin.
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.
-
Storage: Keep containers securely sealed and store in a cool, dry place.
Disposal Plan:
-
Waste Collection: Collect waste material in a clean, dry, sealable, and labeled container.
-
Spill Cleanup (Minor): For minor spills, clean up immediately. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a suitable container for disposal.
-
Spill Cleanup (Major): For major spills, alert others in the area. Wear appropriate PPE and prevent the spillage from entering drains or water courses.
-
Final Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Safe Handling of Galangin
Caption: Workflow for the safe handling and disposal of Galangin.
Gallic Acid
Gallic acid is an organic acid that can cause skin irritation, serious eye damage, and respiratory irritation.
Hazard Summary
-
Eye Damage: Causes serious eye damage.
-
Skin Irritation: Causes skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) for Handling Gallic Acid
The following table summarizes the recommended personal protective equipment when handling Gallic Acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact which can cause irritation. |
| Body Protection | Laboratory coat, and in some cases, a PVC apron. | Protects skin and personal clothing from dust and splashes. |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield may be required if there is a splash hazard. | To prevent serious eye damage from dust or splashes. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated and engineering controls are not sufficient. | Prevents inhalation of dust which can cause respiratory irritation. |
Experimental Protocols: Safe Handling and Disposal of Gallic Acid
Handling Procedure:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Dust Formation: Avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.
-
Storage: Store in a dry, well-ventilated place with the container tightly closed.
Disposal Plan:
-
Waste Containers: Dispose of waste in approved waste disposal containers.
-
Spill Management: For spills, avoid dust formation. Sweep up the material and place it into a suitable container for disposal. Do not let the chemical enter the environment.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations. Do not dispose of with household garbage or allow it to reach the sewage system.
Workflow for Safe Handling of Gallic Acid
Caption: Workflow for the safe handling and disposal of Gallic Acid.
Gallium
Gallium is a metallic element that can be corrosive to other metals and may cause severe skin burns and eye damage.
Hazard Summary
-
Corrosive to Metals: May be corrosive to metals.
-
Skin and Eye Damage: Causes severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed.
Personal Protective Equipment (PPE) for Handling Gallium
The following table summarizes the recommended personal protective equipment when handling Gallium.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm). | To prevent skin contact, which can cause severe burns. |
| Body Protection | Protective clothing. | To protect skin from contact. |
| Eye/Face Protection | Safety goggles with side protection. A face shield should also be worn. | To prevent severe eye damage from splashes. |
| Respiratory Protection | A particulate filter respirator (e.g., P1) is necessary if dust is formed. | To prevent inhalation of airborne particles. |
Experimental Protocols: Safe Handling and Disposal of Gallium
Handling Procedure:
-
Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation if dust or fumes are generated.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a dry place in the original, tightly closed, unbreakable container (e.g., polyethylene). Keep away from incompatible materials such as acids, strong bases, halogens, and other metals.
-
Hygiene: Wash hands thoroughly before breaks and after work.
Disposal Plan:
-
Waste Disposal: Dispose of this material and its container as hazardous waste. Use a licensed professional waste disposal service.
-
Environmental Precautions: Do not let the product enter drains. Prevent it from contaminating surface water or groundwater.
-
Spill Response: For spills, wear appropriate PPE. Take up the material mechanically and place it in appropriate containers for disposal. If the metal is molten, allow it to cool and solidify before cleanup if possible.
Workflow for Safe Handling of Gallium
Caption: Workflow for the safe handling and disposal of Gallium.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
